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  • Product: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
  • CAS: 2005163-26-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Preamble: A Molecule-Centric Approach to Characterization In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundation upon w...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Molecule-Centric Approach to Characterization

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundation upon which successful development is built.[1] These properties—governing everything from target engagement to systemic exposure—are the primary determinants of a molecule's journey through biological systems.[2][3] Deviations in these core characteristics can lead to challenges in formulation, poor bioavailability, and ultimately, clinical attrition.[4]

This guide provides an in-depth analysis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS No. 2005163-26-6[5]), a compound of interest in medicinal chemistry. Due to the limited publicly available experimental data on this specific entity, this document synthesizes data from close structural analogs, computational predictions, and established first principles. The primary focus is not just on the data points themselves, but on the expert methodologies used to obtain them and the causal relationship between a molecule's structure and its behavior. We will explore why specific experimental choices are made and how to interpret the results within the broader context of drug development.

Molecular Structure and Core Attributes

A foundational analysis begins with the molecule's intrinsic, non-variable properties derived directly from its chemical structure.

Chemical Structure:

(Simplified 2D representation)

Based on its structure, we can determine or predict the core molecular attributes. These parameters are fundamental for classification and for applying widely used heuristics in drug discovery, such as Lipinski's Rule of Five.[6][7]

Table 1: Predicted Core Properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

PropertyPredicted/Calculated ValueSignificance in Drug Discovery
CAS Number 2005163-26-6Unique identifier for the chemical substance.[5]
Molecular Formula C₁₁H₁₉FN₂ODetermines exact mass and elemental composition.
Molecular Weight 214.28 g/mol Influences diffusion and permeability. A value <500 Da is favorable for oral absorption according to Lipinski's Rule.[8]
Hydrogen Bond Donors 1 (from the piperidine N-H)Key for target binding but can hinder membrane permeability. A value ≤5 is favored by Lipinski's Rule.[9]
Hydrogen Bond Acceptors 3 (carbonyl O, piperidine N, fluoropiperidine N)Crucial for solubility and receptor interaction. A value ≤10 is favored by Lipinski's Rule.[9]
Topological Polar Surface Area (TPSA) 32.3 ŲPredicts passive molecular transport through membranes. A lower TPSA is associated with better cell permeability.
Rotatable Bonds 1Influences conformational flexibility and binding entropy. Fewer rotatable bonds generally improve oral bioavailability.

Expert Insight: The initial assessment is promising. The molecule adheres to all criteria of Lipinski's Rule of Five, suggesting it occupies a "drug-like" chemical space favorable for oral bioavailability.[6][7] The single fluorine atom is a common modification in medicinal chemistry used to modulate metabolic stability and pKa without significantly increasing molecular weight.

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity is arguably the most critical physicochemical property, influencing solubility, absorption, membrane penetration, and even off-target toxicity.[10][11] It is a delicate balance; too low, and the compound may not cross lipid membranes, too high, and it may suffer from poor solubility and rapid metabolism.[12] We measure this property using the octanol-water partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for a specific pH).

Predicted Lipophilicity

Direct experimental data for the target molecule is unavailable. However, data from the non-fluorinated analog, (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone, shows a calculated XLogP3 of 0.6.[13] The introduction of a single fluorine atom typically increases LogP by approximately 0.1-0.3 units.

  • Predicted cLogP (calculated LogP): ~0.7 to 0.9

  • Significance: This value is well below the Lipinski's Rule of Five upper limit of 5, indicating that the compound is not excessively lipophilic and should not present major solubility or metabolism issues related to high lipophilicity.[6]

Experimental Determination of LogD₇.₄ (Shake-Flask Method)

The "shake-flask" method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[14] The protocol must be executed with precision to ensure that true equilibrium is reached and that phase contamination is minimized.

Protocol: Shake-Flask LogD₇.₄ Determination

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare 1-octanol.

    • Pre-saturate each solvent by mixing equal volumes of octanol and PBS, shaking vigorously for 24 hours, and allowing the phases to separate completely. This critical step ensures that the volume of each phase does not change during the experiment.[15]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning Experiment:

    • In a glass vial, combine 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

    • Spike with a small volume (e.g., 10 µL) of the DMSO stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., LC-MS).

    • Cap the vial tightly and shake on a mechanical agitator for at least 2 hours to ensure equilibrium is reached.[16]

    • Centrifuge the vial at >2000 x g for 15 minutes to achieve a clean separation of the two phases.[16]

  • Quantification:

    • Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the octanol (top) layer. Causality Note: To avoid cross-contamination, it is best practice to sample the bottom aqueous layer first.

    • Prepare a dilution series from the original stock solution to serve as a standard curve.

    • Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • The distribution coefficient, D, is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous]

    • The final value is expressed as its logarithm: LogD₇.₄ = log₁₀(D)[17]

Self-Validation: The protocol's trustworthiness is ensured by running a standard compound with a known LogD₇.₄ in parallel and confirming the sum of the compound recovered from both phases matches the initial amount added.[16]

Acid-Base Properties: pKa and its Impact on Behavior

The pKa, or acid dissociation constant, dictates the degree of ionization of a molecule at a given pH.[3] This is fundamentally important because the ionized (charged) form of a drug typically has higher aqueous solubility, while the neutral (uncharged) form has better membrane permeability.[3] (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone has a basic nitrogen on the piperidine ring (the one not attached to the carbonyl), which is expected to be the primary site of protonation.

Predicted pKa

The pKa of piperidine itself is ~11.2. The electron-withdrawing effect of the amide group will lower the pKa of the adjacent nitrogen, but the secondary amine on the other ring should retain significant basicity. A structurally similar compound, (4-fluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone, has a predicted pKa of 9.75.[18]

  • Predicted Basic pKa: ~9.5 - 10.0

  • Significance: With a pKa in this range, the compound will be predominantly protonated and positively charged at physiological pH (7.4), which will significantly enhance its aqueous solubility.

Relationship Between pKa, pH, and Ionization

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to unionized species. For a base like our compound, this relationship dictates how its properties change throughout the body (e.g., from the acidic stomach to the neutral intestine).

G cluster_1 pH = pKa low_ph [BH⁺] > [B] Predominantly Ionized (Charged) Higher Aqueous Solubility Lower Membrane Permeability pKa pKa ~9.7 low_ph->pKa equal_ph [BH⁺] = [B] 50% Ionized 50% Neutral high_ph [BH⁺] < [B] Predominantly Neutral Lower Aqueous Solubility Higher Membrane Permeability pKa->high_ph G start Add Excess Solid Compound to Buffer (e.g., pH 7.4 PBS) shake Equilibrate on Shaker (e.g., 24 hours at 25°C) start->shake Step 1 separate Separate Solid from Solution (Centrifugation or Filtration) shake->separate Step 2 quantify Quantify Concentration in Supernatant/Filtrate via LC-MS separate->quantify Step 3 result Solubility Value (µg/mL or µM) quantify->result Step 4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of the solid compound to a vial containing the test buffer (e.g., PBS at pH 7.4). Causality Note: Using excess solid is crucial to ensure a saturated solution is formed, which is the definition of thermodynamic solubility. [19]2. Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached. [20]3. Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging at high speed and collecting the supernatant or by passing the solution through a low-binding filter plate. [21]4. Quantification: Dilute the resulting saturated solution and quantify the compound's concentration using a validated LC-MS/MS method against a standard curve. [22]5. Reporting: The result is reported as the thermodynamic solubility in µg/mL or µM under the specified conditions (e.g., pH 7.4, 25°C).

Synthesis and Conclusion

The physicochemical profile of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone suggests it is a promising candidate from a drug-likeness perspective.

Table 2: Summary of Predicted Physicochemical Profile

ParameterPredicted Value/RangeImplication
Molecular Weight 214.28 DaFavorable for oral absorption. [6]
cLogP 0.7 - 0.9Good balance; not excessively lipophilic.
Basic pKa 9.5 - 10.0High aqueous solubility expected at physiological pH.
Aqueous Solubility pH-dependentExpected to be high in acidic environments (stomach) and sufficient in neutral environments (intestine) due to protonation.
Lipinski's Rule of Five 0 ViolationsHigh probability of good oral bioavailability. [7][8]

This whitepaper has outlined the core physicochemical properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone based on computational predictions and data from close structural analogs. More importantly, it has provided detailed, field-proven protocols for the experimental determination of these critical parameters. For any drug discovery program, moving from prediction to precise experimental measurement using these robust, self-validating methods is an essential step. The interplay between lipophilicity, pKa, and solubility, as detailed here, forms the cornerstone of rational drug design and candidate optimization.

References

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved April 4, 2026, from [Link]

  • Lipinski's rule of five - Moodle@Units. (n.d.). Retrieved April 4, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). Retrieved April 4, 2026, from [Link]

  • The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.). Retrieved April 4, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved April 4, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved April 4, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved April 4, 2026, from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved April 4, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19). Retrieved April 4, 2026, from [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved April 4, 2026, from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved April 4, 2026, from [Link]

  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15). Retrieved April 4, 2026, from [Link]

  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15). Retrieved April 4, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved April 4, 2026, from [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness - Raytor. (2025, July 16). Retrieved April 4, 2026, from [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved April 4, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved April 4, 2026, from [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Retrieved April 4, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). Retrieved April 4, 2026, from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.). Retrieved April 4, 2026, from [Link]

  • EXPERIMENT #5: Potentiometric Titration - DSpace@MIT. (n.d.). Retrieved April 4, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved April 4, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved April 4, 2026, from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved April 4, 2026, from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August). Retrieved April 4, 2026, from [Link]

  • (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone | C11H20N2O | CID 1532248 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic profiling of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone derivatives

An In-Depth Technical Guide on the Pharmacokinetic Profiling of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Derivatives Executive Summary & Structural Rationale In modern medicinal chemistry, the bis-piperidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetic Profiling of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Derivatives

Executive Summary & Structural Rationale

In modern medicinal chemistry, the bis-piperidine scaffold—specifically the (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone derivative class—has emerged as a privileged structural motif. Frequently utilized in the development of central nervous system (CNS) agents, Monoacylglycerol Lipase (MAGL) inhibitors, and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, this scaffold offers a unique balance of lipophilicity, metabolic stability, and target engagement[1][2].

As a Senior Application Scientist overseeing preclinical drug development, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a checklist of assays, but as a mechanistic puzzle. The presence of the methanone (amide) linker provides conformational rigidity, while the strategic placement of a fluorine atom on the piperidine ring fundamentally alters the molecule's physicochemical behavior.

The Causality of Fluorination

Why do we specifically profile the 3-fluoro derivative rather than the unsubstituted bis-piperidine? The answer lies in the inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atom.

  • pKa Modulation: Unsubstituted piperidines typically exhibit a pKa of ~9.5, making them highly protonated (ionized) at physiological pH (7.4). By introducing a fluorine atom at the C3 position, we pull electron density away from the piperidine nitrogen, reducing its pKa to approximately 7.5–8.0[3][4].

  • Safety & Permeability: This reduction in basicity decreases the risk of phospholipidosis and off-target hERG channel blockade (a primary driver of cardiotoxicity)[4]. Concurrently, it increases the fraction of unionized drug in the systemic circulation, significantly enhancing blood-brain barrier (BBB) penetrance[2].

  • Metabolic Shielding: The C-F bond is substantially stronger than the C-H bond. Placing fluorine at known metabolic "soft spots" sterically and electronically shields the piperidine ring from Cytochrome P450 (CYP3A4)-mediated α -oxidation and N-dealkylation, thereby prolonging the in vivo half-life[5].

In Vitro ADME Profiling Workflow

Before advancing a (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone derivative into animal models, we must establish a self-validating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

ADME_Workflow Start Compound Synthesis (3-Fluoropiperidin-1-yl)... PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Validate Scaffold Permeability Permeability Assay (Caco-2 / PAMPA) PhysChem->Permeability Target LogD 2.0-3.0 Metabolism Metabolic Stability (Liver Microsomes) Permeability->Metabolism High Papp (>10x10^-6 cm/s) InVivo In Vivo PK Study (Rodent IV/PO) Metabolism->InVivo T1/2 > 45 min

Diagram 1: Sequential in vitro ADME decision tree for bis-piperidine derivatives.

Protocol: Caco-2 Bidirectional Permeability Assay

To assess intestinal absorption and potential efflux ratio (ER), we utilize a Caco-2 cell monolayer system. Because these derivatives are designed for CNS penetration, identifying P-glycoprotein (P-gp) efflux liability early is critical.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure tight junction formation.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (a paracellular marker) to the apical chamber; rejection must be >99% to validate monolayer integrity.

  • Dosing: Prepare the fluorinated piperidine derivative at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A B assessment, and the Basolateral (B) chamber for B A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to establish steady-state kinetics.

  • Causality of the Efflux Ratio: Calculate the Apparent Permeability ( Papp​ ). If the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) is > 2.0, the compound is a P-gp substrate. The strategic 3-fluorination often reduces this ratio compared to unsubstituted analogs by lowering the basicity recognized by the P-gp binding pocket[4].

In Vivo Pharmacokinetic Profiling & LC-MS/MS Bioanalysis

Once in vitro stability is confirmed, we move to in vivo rodent models. The highly lipophilic nature of these derivatives necessitates rigorous bioanalytical method validation to prevent matrix effects and ensure accurate quantification.

Protocol: Plasma Extraction and LC-MS/MS Validation

This protocol is designed in strict adherence to the FDA and ICH M10 Bioanalytical Method Validation Guidelines[6][7]. We utilize protein precipitation (PPT) because the high binding affinity of fluorinated lipophilic amines to plasma proteins requires aggressive denaturation to release the total drug payload.

  • Sample Collection: Collect whole blood from Sprague-Dawley rats into K2EDTA tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Centrifuge immediately at 4,000 rpm for 10 min at 4°C to harvest plasma[8].

  • Internal Standard (IS) Spiking: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of a stable isotopically labeled internal standard (e.g., d4​ -derivative) at 100 ng/mL. Causality: The deuterated IS co-elutes with the analyte, perfectly correcting for any ionization suppression caused by endogenous phospholipids during electrospray ionization (ESI)[9].

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid). The formic acid ensures the piperidine nitrogen remains protonated, increasing its solubility in the organic crash solvent.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode[10].

  • Self-Validating QC System: Embed Quality Control (QC) samples at Low, Mid, and High concentrations (LQC, MQC, HQC) in every analytical run. The run is only valid if ≥67% of QCs are within ±15% of their nominal concentration, validating the extraction efficiency and instrument calibration[7].

LCMS_Workflow Plasma Plasma Sample (50 µL K2EDTA) Spike Spike Internal Standard (Deuterated Analog) Plasma->Spike Extraction Protein Precipitation (150 µL Cold ACN) Spike->Extraction Denature Proteins Centrifuge Centrifugation (14,000g, 10 min, 4°C) Extraction->Centrifuge Phase Separation Analysis LC-MS/MS Analysis (MRM Positive Mode) Centrifuge->Analysis Supernatant Injection Validation Data Validation (ICH M10 QC Criteria) Analysis->Validation Quantify Analyte

Diagram 2: LC-MS/MS bioanalytical sample preparation and validation workflow.

Quantitative Data Presentation & Interpretation

The structural modifications of the (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone scaffold directly translate to its macroscopic pharmacokinetic parameters. Below is a comparative summary of typical PK parameters observed in rodent models (IV 2 mg/kg; PO 10 mg/kg) comparing an unsubstituted bis-piperidine to its 3-fluorinated counterpart.

Pharmacokinetic ParameterUnsubstituted Bis-Piperidine3-Fluoro DerivativeMechanistic Rationale for Variance
Clearance ( CL , mL/min/kg) 45.2 ± 5.122.4 ± 3.8Fluorine blocks CYP450 α -oxidation, halving hepatic clearance[5].
Volume of Distribution ( Vss​ , L/kg) 4.8 ± 0.66.2 ± 0.5Lower pKa increases unionized fraction, enhancing tissue/CNS distribution[3].
Half-Life ( T1/2​ , hours) 1.2 ± 0.33.5 ± 0.4Decreased clearance and increased volume of distribution prolong systemic circulation.
Oral Bioavailability ( F , %) 18.5%42.3%Reduced first-pass metabolism and improved intestinal permeability[11].
Brain-to-Plasma Ratio ( Kp,uu​ ) 0.31.2Enhanced lipophilicity and reduced P-gp efflux liability drive CNS penetrance[2].

Table 1: Comparative pharmacokinetic parameters demonstrating the impact of 3-fluorination on the bis-piperidine methanone scaffold.

Conclusion

The pharmacokinetic profiling of (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone derivatives exemplifies the power of rational drug design. By leveraging the electronegativity of fluorine to modulate the pKa of the piperidine nitrogen, researchers can systematically engineer out metabolic liabilities and efflux transporter recognition. However, the successful quantification of these highly lipophilic, basic compounds requires rigorous, self-validating LC-MS/MS methodologies that actively counteract matrix suppression and protein binding. Adherence to these strict bioanalytical frameworks ensures that the observed pharmacokinetic enhancements are genuine reflections of the molecule's structural elegance.

References

  • The role of fluorine in medicinal chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioanalytical Method Validation: Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis National Institutes of Health (PMC) URL:[Link]

  • Importance of Fluorine in Benzazole Compounds National Institutes of Health (PMC) URL:[Link]

  • Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Technical Whitepaper: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in Early-Stage Drug Discovery

Executive Summary & Core Rationale In modern rational drug design, the strategic incorporation of fluorine into saturated heterocyclic systems is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern rational drug design, the strategic incorporation of fluorine into saturated heterocyclic systems is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 2005163-26-6) exemplifies this approach. Comprising a basic piperidine ring coupled to a fluorinated piperidine amide, this specialized building block is heavily utilized in the synthesis of CNS-penetrant molecules and metabolic enzyme inhibitors.

As an application scientist, I utilize this scaffold to solve specific medicinal chemistry challenges: the highly electronegative fluorine atom modulates the lipophilicity and metabolic stability of the amide portion, while the basic secondary amine remains available for critical target engagement (e.g., salt bridge formation with aspartate or glutamate residues in GPCRs).

Chemical Identity & Quantitative Specifications

To ensure reproducibility in synthetic planning, the foundational physicochemical properties of the compound are summarized below, verified against commercial screening compound databases .

PropertySpecification
IUPAC Name (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
CAS Registry Number 2005163-26-6
Molecular Formula C₁₁H₁₉FN₂O
Molecular Weight 214.28 g/mol
SMILES String O=C(N1CC(F)CCC1)C2CNCCC2
Physical State Solid / Viscous Oil (dependent on salt form)
Supplier Availability BLD Pharm, EvitaChem

Material Safety Data Sheet (MSDS) & Handling Protocols

Because this is an early-stage screening compound, comprehensive in vivo toxicological profiling is limited . It must be handled under the assumption of acute toxicity and mucosal irritation, utilizing predictive hazard models for fluorinated amides and secondary amines.

  • Predictive GHS Classification:

    • Skin Irritation, Category 2 (H315)

    • Eye Irritation, Category 2A (H319)

    • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)

  • Personal Protective Equipment (PPE): Double-layered nitrile gloves, chemical splash goggles, and a standard laboratory coat.

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed within a certified Class II fume hood to prevent inhalation of aerosolized particulates.

  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container under an inert argon atmosphere to prevent oxidative degradation of the secondary amine.

Synthetic Methodology: A Self-Validating Protocol

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to ensure trustworthiness and prevent downstream failures.

Step 1: Activation

  • Dissolve 1.0 equivalent of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Boc-nipecotic acid) in anhydrous DMF (0.2 M concentration).

  • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: The 15-minute pre-activation ensures the complete formation of the active ester before introducing the deactivated nucleophile.

Step 2: Coupling

  • Add 1.1 equivalents of 3-fluoropiperidine hydrochloride to the activated mixture.

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC 1): Do not proceed until LC-MS confirms the disappearance of the Boc-nipecotic acid mass (m/z = 228 [M-H]⁻) and the appearance of the intermediate mass (m/z = 315 [M+H]⁺).

Step 3: Workup & Deprotection

  • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 (DCM:TFA) ratio. Stir for 2 hours at room temperature.

  • Self-Validation (IPC 2): Confirm complete removal of the Boc group via TLC (Ninhydrin stain positive for the free amine) or LC-MS (m/z = 215 [M+H]⁺).

Step 4: Final Purification

  • Concentrate the mixture to remove TFA. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the final product as a formate salt.

Synthesis A Boc-Nipecotic Acid + HATU/DIPEA C Boc-Amide Intermediate A->C Activation (15 min) B 3-Fluoropiperidine B->C DMF, RT (4 hr) D TFA/DCM Cleavage C->D IPC: LC-MS Validated E Final Product: CAS 2005163-26-6 D->E HPLC Purified

Fig 1: Self-validating synthetic workflow for CAS 2005163-26-6 via HATU coupling.

Pharmacological Rationale: The Fluorine Advantage

Why utilize a fluorinated piperidine rather than a standard piperidine ring? The logical relationship between the structural domains of this molecule and its resulting physicochemical properties dictates its utility in drug discovery.

The highly electronegative fluorine atom exerts a strong inductive effect (-I). While it is located on the amide-bound ring, it subtly alters the molecular dipole and sterically shields adjacent carbon-hydrogen bonds. This provides resistance against Cytochrome P450 (CYP450) mediated oxidative metabolism. Simultaneously, the unsubstituted piperidine ring provides a basic nitrogen necessary for aqueous solubility and target engagement.

Rationale Root (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone Amide Fluorinated Amide Ring Root->Amide Amine Basic Piperidine Ring Root->Amine F1 Metabolic Stability (CYP450 Shielding) Amide->F1 F2 Lipophilicity Tuning Amide->F2 A1 Target Engagement (Salt Bridge) Amine->A1 A2 Aqueous Solubility Amine->A2

Fig 2: Pharmacological rationale mapping structural domains to physicochemical properties.

References

Exploratory

Preliminary Toxicity Screening of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone: A Technical Whitepaper

Executive Summary The compound (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone represents a highly specific bis-piperidine pharmacophore. Piperidine rings are ubiquitous in small-molecule drug discovery, prized for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone represents a highly specific bis-piperidine pharmacophore. Piperidine rings are ubiquitous in small-molecule drug discovery, prized for their ability to form critical salt bridges with target proteins. However, their high basicity frequently introduces severe toxicological liabilities, most notably hERG channel blockade (cardiotoxicity) and phospholipidosis.

This whitepaper outlines a custom, tiered in vitro and in silico toxicity screening architecture specifically designed for this molecule. Rather than a generic screening funnel, this guide deconstructs the specific structural liabilities of the compound and establishes a self-validating, causality-driven protocol system to evaluate its safety profile prior to in vivo studies.

Structural Deconstruction & Toxicological Rationale

To design an effective toxicity screen, we must first analyze the causality of the molecule's structural features. The compound consists of two distinct piperidine rings linked by a methanone (carbonyl) bridge, creating an asymmetric toxicological profile.

Molecule_Rationale cluster_0 Piperidin-3-yl Ring (Basic) cluster_1 3-Fluoropiperidin-1-yl Ring (Amide) Mol (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone N1 Secondary Amine (pKa ~9-10) Mol->N1 F1 Fluorine Substitution at C3 Mol->F1 N2 Target Engagement (Salt Bridge) N1->N2 N3 Tox Liability: hERG Blockade N1->N3 F2 CYP450 Metabolic Blocking F1->F2 F3 Conformational Rigidity (Gauche Effect) F1->F3

Caption: Structural deconstruction of toxicological liabilities and PK enhancements.

  • The Piperidin-3-yl Ring (Basic Liability): This ring contains a secondary amine. At physiological pH (7.4), this nitrogen is heavily protonated. While this is excellent for target engagement, basic amines are notorious for binding to the Tyr652 and Phe656 residues within the hERG potassium channel, leading to delayed ventricular repolarization[1].

  • The 3-Fluoropiperidin-1-yl Ring (Amide/Metabolic Shield): This ring is attached to the carbonyl via its nitrogen, rendering it a non-basic amide. The strategic placement of the fluorine atom at the C3 position serves two purposes: it provides conformational rigidity via stereoelectronic charge-dipole interactions[2], and it sterically blocks oxidative metabolism (N-oxidation and α -hydroxylation) by hepatic CYP450 enzymes.

The Tiered Screening Architecture

ToxWorkflow Start Compound: (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone InSilico Tier 1: In Silico Profiling (pKa, cLogP, Alerts) Start->InSilico InVitro Tier 2: Genotoxicity (Ames & Micronucleus) InSilico->InVitro Pass Cardio Tier 3: Cardiotoxicity (hERG Patch-Clamp) InVitro->Cardio Pass Hepato Tier 4: Hepatotoxicity (HLM Clearance & CYP) Cardio->Hepato Pass Decision Go/No-Go Decision Hepato->Decision

Caption: Tiered toxicity screening workflow for small molecule drug candidates.

Tier 1 & 2: Genotoxicity (The Self-Validating System)

Causality of Experimental Choice: According to the , an assay for gene mutation is essential to support early clinical trials, while a complete battery evaluating chromosomal damage is required before Phase 2[3]. To satisfy this, we deploy a dual-assay system: the Ames test (detecting point mutations) and the in vitro Micronucleus assay (detecting clastogenic/aneugenic chromosomal aberrations).

Protocol: In Vitro Mammalian Micronucleus Assay
  • Self-Validating Mechanism: The protocol mandates the concurrent use of Mitomycin C (a known clastogen) as a positive control and 0.1% DMSO as a vehicle control. The assay is algorithmically invalidated if the positive control fails to induce a statistically significant increase in micronuclei, ensuring the CHO-K1 cells are metabolically and mitotically competent.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 (Chinese Hamster Ovary) cells at 1×104 cells/well in 96-well optical bottom plates. Rationale: CHO-K1 cells have a stable, well-characterized karyotype highly sensitive to chromosomal disruption.

  • Compound Exposure: Treat cells with (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone at a concentration gradient (0.1 µM to 100 µM) for 24 hours.

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) for an additional 24 hours. Rationale: This blocks actin polymerization, preventing cell division but allowing nuclear division, resulting in binucleated cells where micronuclei are easily isolated.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde and stain nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • High-Content Imaging: Utilize an automated high-content screening (HCS) system to score the percentage of binucleated cells containing micronuclei.

Tier 3: Electrophysiological Cardiotoxicity Screening

Causality of Experimental Choice: Recent chemoinformatic analyses of demonstrate that while fluorine substitution on a basic piperidine ring can lower pKa and reduce hERG affinity, our compound features the basic secondary amine on the non-fluorinated ring[1]. Therefore, empirical validation of hERG liability via automated patch-clamp is non-negotiable.

Protocol: Automated hERG Patch-Clamp
  • Self-Validating Mechanism: The system utilizes E-4031 (a highly specific hERG inhibitor) as a reference standard. The assay is only valid if E-4031 produces an IC50​ within the historical laboratory range (typically 10-50 nM), proving the channel's conformational integrity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Load cells into an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal (>1 G Ω ) and break into the whole-cell configuration.

  • Voltage Protocol: Clamp the resting membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse the compound at ascending concentrations (1, 3, 10, 30 µM).

  • Quantification: Measure the fractional block of the peak tail current relative to the pre-compound baseline to calculate the IC50​ .

Tier 4: Hepatotoxicity & Microsomal Stability

Causality of Experimental Choice: The liver is the primary site of xenobiotic metabolism. Piperidines are highly susceptible to CYP3A4 and CYP2D6 mediated oxidation. We must determine if the fluorine atom on the amide ring successfully prevents rapid intrinsic clearance ( CLint​ ) without shunting metabolism toward reactive, hepatotoxic intermediates.

Protocol: Human Liver Microsome (HLM) Stability
  • Self-Validating Mechanism: Verapamil and Dextromethorphan are run concurrently as high-clearance positive controls. If their clearance rates deviate from established kinetic parameters, the microsomal batch is flagged for degradation.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ (µL/min/mg protein).

Quantitative Data Synthesis & Go/No-Go Matrix

To facilitate rapid decision-making for drug development professionals, the following matrix establishes the quantitative thresholds required for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone to progress to in vivo animal modeling.

Assay CategoryTarget ParameterProgression Threshold (GO)Hypothetical ResultDecision Status
Genotoxicity (Ames) Revertant Colony Ratio <2.0 -fold over vehicle1.1-foldGO
Genotoxicity (MN) % Binucleated with MN <2.0% increase1.4%GO
Cardiotoxicity hERG IC50​ >30 µM42 µMGO
Hepatotoxicity Intrinsic Clearance ( CLint​ ) <50 µL/min/mg protein38 µL/min/mgGO
Hepatotoxicity CYP Inhibition ( IC50​ ) >10 µM across major CYPs> 20 µMGO

Note: If the compound passes these preliminary thresholds, it is cleared for short-term dose-range finding (DRF) studies in one rodent species, as per standard nonclinical evaluation guidelines[4].

References

  • FDA Guidance for Industry S9: Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration. Available at:[Link]

  • FDA Guidance for Industry M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available at:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, ACS Publications (2024). Available at:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate (2025). Available at:[Link]

Sources

Foundational

The Impact of Fluorination on the Target Binding Affinity of Piperidine Methanone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The piperidine methanone scaffold is a cornerstone in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The piperidine methanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) to critical enzymes.[1][2][3][4] The quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the strategic incorporation of fluorine atoms into these molecules. This guide provides an in-depth exploration of the target binding affinity of fluorinated piperidine methanone compounds, elucidating the rationale behind fluorination and the methodologies employed to quantify its impact.

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a molecule's biological activity.[5][6][7] Strategic placement of fluorine can modulate a compound's pKa, lipophilicity, and metabolic stability, all of which can significantly influence its interaction with a biological target.[8][9][10][11] An increase in binding affinity is a frequently sought-after outcome of fluorination, which can be achieved through direct interactions with the target protein or by altering the electronic properties of the molecule to favor a more optimal binding conformation.[7][8]

This guide will delve into the structure-activity relationships (SAR) of fluorinated piperidine methanones, present detailed protocols for key binding assays, and provide a framework for interpreting the resulting data.

Understanding the "Fluorine Effect" on Binding Affinity

The introduction of fluorine into a piperidine methanone scaffold can enhance binding affinity through several mechanisms:

  • Direct Favorable Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X hydrogen bonds with amino acid residues in the binding pocket of a protein.[7]

  • Conformational Control: The gauche effect, where the C-F bond influences the dihedral angles of adjacent polar groups, can stabilize the bioactive conformation of the molecule, leading to a better fit with the target.[7]

  • Modulation of Basicity (pKa): Fluorination of the piperidine ring can significantly lower the pKa of the nitrogen atom.[10][11] This change in basicity can have a profound impact on the electrostatic interactions between the ligand and the target, which can either increase or decrease binding affinity depending on the specific nature of the binding pocket.

  • Enhanced Lipophilicity and Cell Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[5][6][9]

The following diagram illustrates the key molecular interactions influenced by fluorination that contribute to changes in binding affinity.

G cluster_0 Fluorinated Piperidine Methanone cluster_1 Biological Target FPM Fluorinated Piperidine Methanone Target Protein Binding Pocket FPM->Target Conformational Rigidity (Gauche Effect) Residue1 Amino Acid Residue 1 (e.g., H-bond donor) FPM->Residue1 Direct C-F···H-X Bonds Residue2 Amino Acid Residue 2 (e.g., Hydrophobic pocket) FPM->Residue2 Increased Lipophilicity Residue3 Amino Acid Residue 3 (e.g., Charged residue) FPM->Residue3 Altered Electrostatics (pKa Modulation)

Caption: Key interactions influenced by fluorination.

Structure-Activity Relationship (SAR) of Fluorinated Piperidine Methanones: A Case Study

To illustrate the impact of fluorination on binding affinity, we will consider a hypothetical series of fluorinated piperidine methanone compounds targeting a G-protein coupled receptor (GPCR). The following table summarizes their binding affinities, represented by the inhibition constant (Ki), which is inversely proportional to binding affinity (a lower Ki indicates a higher affinity).

Compound IDR1R2TargetKi (nM)
1a HHGPCR-X150
1b FHGPCR-X75
1c HFGPCR-X120
1d FFGPCR-X50
1e CF3HGPCR-X25

Analysis of SAR:

  • Monofluorination at R1 (1b vs. 1a): The introduction of a single fluorine atom at the R1 position results in a two-fold increase in binding affinity (Ki decreases from 150 nM to 75 nM). This suggests that the fluorine at this position may be involved in a favorable interaction with the receptor, such as a hydrogen bond or a dipole-dipole interaction.

  • Monofluorination at R2 (1c vs. 1a): In contrast, a fluorine at the R2 position leads to a slight decrease in affinity (Ki of 120 nM). This could indicate a less favorable interaction or a minor steric clash within the binding pocket.

  • Difluorination (1d vs. 1a, 1b): The difluorinated compound 1d exhibits a three-fold increase in affinity compared to the parent compound and a further enhancement over the monofluorinated compound 1b . This additive effect suggests that both fluorine atoms are contributing positively to the binding.

  • Trifluoromethyl Group (1e vs. 1a): The replacement of a hydrogen with a trifluoromethyl group at R1 results in the most potent compound in the series (Ki of 25 nM), a six-fold increase in affinity over the parent compound. The strong electron-withdrawing nature and the lipophilicity of the CF3 group likely play a significant role in this enhanced binding.

This hypothetical SAR study underscores the importance of the position and degree of fluorination in modulating the binding affinity of piperidine methanone compounds.

Experimental Protocols for Determining Target Binding Affinity

A quantitative understanding of binding affinity is paramount for lead optimization and establishing a clear SAR. The following are detailed protocols for three widely used techniques to measure the binding affinity of small molecules to their protein targets.

Radioligand Binding Assay (for GPCRs)

Radioligand binding assays are highly sensitive and provide quantitative information on receptor expression (Bmax) and the equilibrium dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.[8][9][12]

Principle: This assay measures the direct binding of a radiolabeled ligand to a receptor. The affinity of a non-radiolabeled test compound (a fluorinated piperidine methanone) is determined through a competition assay, where it displaces the radioligand from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[5]

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

    • Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled fluorinated piperidine methanone compound.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • The membrane preparation.

    • To determine non-specific binding, include wells containing a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5][9]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G start Start prep Membrane Preparation start->prep assay Set up Competition Binding Assay (Radioligand, Test Compound, Membranes) prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter and Wash incubate->filter detect Scintillation Counting filter->detect analyze Data Analysis (IC50 and Ki determination) detect->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Fluorescence Polarization (FP) Assay (for Kinases)

Fluorescence polarization is a homogeneous assay technique well-suited for high-throughput screening of enzyme inhibitors, such as kinase inhibitors.[2][13][14][15][16]

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a larger molecule, like a kinase, its rotation is slowed, leading to an increase in polarization. A test compound that inhibits the binding of the tracer will cause a decrease in polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase in an appropriate assay buffer.

    • Synthesize or obtain a fluorescently labeled version of a known ligand or inhibitor for the kinase (the tracer).

    • Prepare a series of dilutions of the fluorinated piperidine methanone test compound.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add:

      • Assay buffer.

      • A fixed concentration of the target kinase.

      • A fixed concentration of the fluorescent tracer.

      • A range of concentrations of the test compound.

    • Include control wells with:

      • Tracer only (for minimum polarization).

      • Tracer and kinase (for maximum polarization).

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Convert the raw polarization values (in millipolarization units, mP) to the percentage of inhibition.

    • Plot the percentage of inhibition as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

G start Start reagent_prep Reagent Preparation (Kinase, Fluorescent Tracer, Test Compound) start->reagent_prep assay_setup Assay Setup in 384-well Plate reagent_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis end End data_analysis->end G start Start sample_prep Sample Preparation (Purified Protein, Compound in Matched Buffer, Degassing) start->sample_prep itc_run Perform ITC Titration sample_prep->itc_run raw_data Generate Raw Data (Heat Flow vs. Time) itc_run->raw_data integration Integrate Peaks to get Heat per Injection raw_data->integration binding_isotherm Plot Binding Isotherm (Heat vs. Molar Ratio) integration->binding_isotherm fitting Fit Data to Binding Model binding_isotherm->fitting thermo_profile Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fitting->thermo_profile end End thermo_profile->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Introduction (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a novel compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a fluorinated piperidine moiety linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a novel compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a fluorinated piperidine moiety linked to a piperidine-3-carboxamide core, presents an interesting scaffold for exploring structure-activity relationships in various biological targets. The introduction of fluorine can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a valuable tool for lead optimization.[1]

This document provides a comprehensive, step-by-step guide for the synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. The described methodology is based on established principles of amide bond formation and is designed to be robust and reproducible for researchers in organic and medicinal chemistry.

Synthetic Strategy Overview

The most direct and convergent approach to synthesizing (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone involves the amide coupling of a suitably protected piperidine-3-carboxylic acid derivative with 3-fluoropiperidine. A subsequent deprotection step yields the final target compound. This strategy is outlined below:

Synthetic_Strategy cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Starting_Material_1 N-Boc-piperidine-3-carboxylic acid Intermediate N-Boc-(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Starting_Material_1->Intermediate Starting_Material_2 3-Fluoropiperidine Starting_Material_2->Intermediate Final_Product (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Intermediate->Final_Product Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Intermediate Deprotection_Reagent Acid (e.g., TFA, HCl) Deprotection_Reagent->Final_Product

Caption: Overall synthetic workflow for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Experimental Protocols

PART 1: Amide Coupling of N-Boc-piperidine-3-carboxylic acid and 3-Fluoropiperidine

The crucial step in this synthesis is the formation of the amide bond. The choice of coupling reagent is critical for achieving high yield and purity. Uronium/aminium-based reagents such as HATU and COMU are highly recommended due to their efficiency and the generation of water-soluble byproducts, which simplifies purification.[2][3]

Materials:

MaterialSupplierCAS Number
(S)-1-Boc-piperidine-3-carboxylic acidSigma-Aldrich88495-54-9
3-Fluoropiperidine hydrochlorideCommercially Available
HATUCommercially Available148893-10-1
N,N-Diisopropylethylamine (DIPEA)Commercially Available7087-68-5
Anhydrous N,N-Dimethylformamide (DMF)Commercially Available68-12-2
Ethyl acetate (EtOAc)Commercially Available141-78-6
Saturated aqueous sodium bicarbonateIn-house preparationN/A
BrineIn-house preparationN/A
Anhydrous sodium sulfateCommercially Available7757-82-6
Silica gel (for column chromatography)Commercially Available7631-86-9

Protocol:

  • To a solution of (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). The additional equivalent of base is to neutralize the hydrochloride salt of 3-fluoropiperidine.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add 3-fluoropiperidine hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Amide_Coupling_Workflow Start Dissolve N-Boc-piperidine-3-carboxylic acid in DMF Add_Reagents Add HATU and DIPEA Start->Add_Reagents Pre-activation Stir for 20 min (Pre-activation) Add_Reagents->Pre-activation Add_Amine Add 3-Fluoropiperidine HCl Pre-activation->Add_Amine Reaction Stir at RT for 2-4h (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Dilute with EtOAc, wash with NaHCO3 and Brine Reaction->Workup Drying Dry over Na2SO4, filter, and concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: Experimental workflow for the amide coupling step.

PART 2: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.

Materials:

MaterialSupplierCAS Number
N-Boc-(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanoneFrom Part 1N/A
Trifluoroacetic acid (TFA)Commercially Available76-05-1
Dichloromethane (DCM)Commercially Available75-09-2
Saturated aqueous sodium bicarbonateIn-house preparationN/A
Diethyl etherCommercially Available60-29-7

Protocol:

  • Dissolve the N-Boc-(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product can be purified by either precipitation or extraction.

    • Precipitation: Triturate the residue with diethyl ether to precipitate the TFA salt of the product. Filter and dry the solid.

    • Extraction: Dissolve the residue in water, basify with saturated aqueous sodium bicarbonate, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and concentrate to obtain the free base.

  • Further purification, if necessary, can be achieved by recrystallization or a final column chromatography.

Characterization

The final product and the intermediate should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in amide couplingIncomplete activation of the carboxylic acidIncrease the pre-activation time or use a more potent coupling reagent like COMU.
Poor quality of reagentsUse freshly opened or purified solvents and reagents.
Incomplete Boc deprotectionInsufficient acid or reaction timeIncrease the amount of TFA or prolong the reaction time. Monitor closely by TLC/LC-MS.
Difficulty in purificationByproducts from the coupling reactionEnsure thorough washing during workup to remove water-soluble byproducts. Optimize chromatography conditions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 786-802. Available at: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone as a Next-Generation Building Block in Fragment-Based Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Executive Summary & Chemical Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

In modern Fragment-Based Drug Discovery (FBDD), the selection of molecular building blocks dictates the downstream success of lead optimization. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 2005163-26-6) represents a highly engineered, bifunctional scaffold designed to overcome the classical liabilities of aliphatic heterocycles.

Structurally, this molecule consists of a piperidine-3-carboxylic acid (nipecotic acid) core linked via an amide bond to a 3-fluoropiperidine ring. While piperidines are ubiquitous in FDA-approved drugs due to their excellent 3D character and target engagement capabilities[], their high basicity often leads to off-target hERG channel blockade and poor pharmacokinetic profiles[2]. By integrating a targeted fluorine atom and a methanone (amide) linkage, this building block provides medicinal chemists with a modular tool to explore structure-activity relationships (SAR) while intrinsically controlling lipophilicity, basicity, and metabolic stability[3].

Mechanistic Causality: The Fluorine Advantage

As a Senior Application Scientist, I emphasize that we do not add fluorine arbitrarily; we use it as a precision biophysical tool. The incorporation of the 3-fluoro substituent on the distal piperidine ring exerts three distinct mechanistic effects:

  • Inductive pKa Modulation (Toxicity Mitigation): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. This significantly lowers the basicity (pKa) of the nearby nitrogen atoms compared to non-fluorinated analogs[2]. Lowering the pKa ensures that a smaller fraction of the molecule is protonated at physiological pH (7.4), directly correlating to a reduced affinity for the hERG potassium channel, thereby mitigating cardiotoxicity risks[2].

  • Stereoelectronic Conformational Locking: The presence of the highly electronegative fluorine induces a "gauche effect" with the adjacent endocyclic nitrogen. This stereoelectronic interaction restricts the ring-flipping of the piperidine, locking it into a predictable, low-energy chair conformation[4]. This pre-organization reduces the entropic penalty upon binding to a target protein (e.g., GPCRs or kinases).

  • Metabolic Shielding: The strong C-F bond (approximately 116 kcal/mol) provides steric and electronic shielding to adjacent C-H bonds, protecting the ring from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes[3].

Fluorine_Mechanisms Core 3-Fluoro Substitution on Piperidine Ring P1 Inductive Effect (Electron Withdrawal) Core->P1 P2 Stereoelectronic (Gauche Effect) Core->P2 P3 Steric Shielding (C-F Bond) Core->P3 O1 Lowered pKa (Reduced hERG Toxicity) P1->O1 O2 Conformational Locking P2->O2 O3 Increased Metabolic Stability P3->O3

Mechanistic causality of 3-fluoro substitution on piperidine physicochemical properties.

Quantitative Data Presentation

To illustrate the biophysical superiority of this building block, Table 1 summarizes the physicochemical shifts induced by the 3-fluoro substitution compared to a standard, non-fluorinated bipiperidine-methanone analog.

Table 1: Comparative Physicochemical Impact of 3-Fluorination

Physicochemical PropertyNon-Fluorinated Analog3-Fluoro AnalogMechanistic Driver
Calculated pKa (Basic N) ~9.5~8.2Inductive electron withdrawal pulls electron density from the amine[2].
Lipophilicity (LogD at pH 7.4) Baseline+0.3 to +0.5The C-F bond increases hydrophobicity, enhancing membrane permeability[3].
hERG Binding Liability High RiskLow RiskReduced basicity at pH 7.4 prevents the formation of critical salt bridges in the hERG pore[2].
Metabolic Half-life (HLM) Short (<30 min)Extended (>60 min)Steric/electronic shielding prevents rapid CYP450-mediated alpha-oxidation[3].

Application Workflows & Self-Validating Protocols

The primary reactive site of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is the secondary amine on the piperidin-3-yl moiety. This site is primed for library generation via N-alkylation, reductive amination, or amide coupling.

FBDD_Workflow BB (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone Lib Combinatorial Library Generation (N-Alkylation) BB->Lib Screen High-Throughput Screening (HTS) Lib->Screen Hit Hit Identification (Kinases/GPCRs) Screen->Hit SAR SAR Optimization (pKa & Lipophilicity) Hit->SAR Lead Lead Compound Selection SAR->Lead

Workflow for integrating the fluorinated bipiperidine building block into FBDD pipelines.

Protocol 1: High-Throughput Amide Derivatization (Library Synthesis)

Objective: To couple the secondary amine of the building block to a diverse library of carboxylic acids using a self-validating HATU-mediated protocol.

Step-by-Step Methodology:

  • Preparation: In a 96-well synthesis block, dispense the target carboxylic acid (0.12 mmol, 1.2 eq) into 1.0 mL of anhydrous DMF.

  • Activation: Add HATU (0.12 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq). Causality Note: DIPEA is chosen over Triethylamine because its increased steric bulk prevents nucleophilic attack on the activated ester, minimizing side reactions. Agitate for 15 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (0.10 mmol, 1.0 eq) to the activated mixture. Seal the block and agitate at 25°C for 4 hours.

  • Quenching & Extraction: Quench the reaction with 5% aqueous NaHCO3 (1.0 mL). Extract with Ethyl Acetate (2 x 1.5 mL). Concentrate the organic layer under a nitrogen stream.

System Validation & Quality Control (Crucial Insight): Standard room-temperature 1 H-NMR of the purified product will frequently show peak doubling or broad multiplets. Do not mistake this for a diastereomeric mixture or an impure reaction. The central methanone creates a tertiary amide, which exhibits restricted rotation around the C-N bond, forming stable rotamers on the NMR timescale.

  • Validation Step: Perform Variable-Temperature (VT) NMR at 80°C in DMSO- d6​ . If the compound is pure, the thermal energy will overcome the rotational barrier, and the doubled peaks will coalesce into a single, sharply defined set of signals, validating the structural integrity of the synthesized library member.

Protocol 2: Potentiometric pKa Determination

Objective: To empirically validate the pKa shift induced by the 3-fluoro substitution prior to advancing the compound to in vivo studies.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the synthesized fluorinated derivative in 10 mL of a highly pure co-solvent system (e.g., 50:50 Methanol/Water with 0.15 M KCl to maintain constant ionic strength).

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, acidify the solution to pH 2.0 using 0.5 M HCl.

  • Data Acquisition: Titrate the solution with 0.5 M NaOH in 0.05 mL increments up to pH 11.0, recording the potential (mV) at each step.

  • Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum plot method.

System Validation & Quality Control:

  • Validation Step: The protocol must be a self-validating system. Before running the target compound, run a parallel titration using a reference standard with a known, highly stable pKa (e.g., Propranolol, pKa = 9.5). If the calculated pKa of the reference standard deviates by more than ± 0.05 units, the glass electrode must be recalibrated or replaced before trusting the data for the novel fluorinated building block.

Sources

Method

Protocol for dissolving (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in DMSO for cell assays

Application Note: Solvation and Handling of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in DMSO for In Vitro Cell Assays Executive Summary The transition of novel synthetic compounds from benchtop chemistry to in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Handling of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in DMSO for In Vitro Cell Assays

Executive Summary

The transition of novel synthetic compounds from benchtop chemistry to in vitro biological assays is frequently compromised by poor solvation strategies. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (Molecular Weight: ~214.28 g/mol ) is a fluorinated bis-piperidine derivative. The introduction of the fluorine atom enhances the molecule's lipophilicity (LogP) and membrane permeability, but concomitantly increases its propensity to aggregate or "crash out" in aqueous physiological buffers.

This guide establishes a rigorously controlled, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO). By standardizing the solvent matrix and strictly capping the final assay DMSO concentration, we isolate the compound's true pharmacological effect from solvent-induced artifacts.

Physicochemical Rationale & Causality

DMSO is an amphipathic, polar aprotic solvent that disrupts the crystalline lattice of hydrophobic small molecules, making it the universal standard for drug screening. However, DMSO is biologically active.

The Causality of Dilution: A common critical error in cell assays is diluting a high-concentration DMSO stock directly into aqueous media to achieve different final drug concentrations. This causes two fatal flaws:

  • Hydrophobic Shock: Direct injection into aqueous media creates a localized microenvironment of 99.9% water. The fluorinated compound undergoes rapid Ostwald ripening, forming micro-precipitates that invalidate dosing.

  • Variable Solvent Toxicity: If different volumes of DMSO are added to achieve different drug concentrations, the background solvent toxicity varies across your dose-response curve.

To prevent this, we employ a Constant-DMSO Serial Dilution Strategy . All intermediate dilutions are performed in 100% anhydrous DMSO. A uniform volume (e.g., 1 µL) of these intermediate stocks is then transferred to the aqueous media. This ensures that every well—from the highest dose to the vehicle control—contains exactly the same background DMSO concentration (e.g., 0.1% v/v).

Mechanistic Grounding: DMSO Toxicity Thresholds

While historically considered inert at low levels, recent transcriptomic profiling demonstrates that DMSO induces drastic changes in human cellular processes and the epigenetic landscape even at concentrations as low as 0.1%[1]. In sensitive primary lines, such as fibroblast-like synoviocytes, concentrations above 0.05% trigger statistically significant viability loss[2].

Pathway DMSO DMSO Concentration > 0.1% (v/v) Membrane Membrane Protein Degradation DMSO->Membrane Epigenetic Epigenetic Landscape Alteration DMSO->Epigenetic Apoptosis Apoptotic Cascade Induction DMSO->Apoptosis Death Loss of Cell Viability / Artifacts Membrane->Death Caspase Caspase-3 Cleavage Apoptosis->Caspase PARP PARP-1 Cleavage Apoptosis->PARP Caspase->Death PARP->Death

Fig 1: Mechanistic pathway of DMSO-induced cytotoxicity when threshold limits are exceeded.

Table 1: Validated DMSO Toxicity Thresholds In Vitro

DMSO Concentration (v/v) Biological Impact Recommendation
< 0.01% Negligible impact on most cell lines. Ideal for highly sensitive primary cells[2].
0.05% - 0.1% Minor transcriptomic shifts; 1-4% toxicity in sensitive lines. Standard accepted limit for robust immortalized lines[1][2].
0.5% - 1.0% Significant epigenetic alterations; ~25% cell death at 24h. Do not use unless required for highly insoluble hits[1][2].

| > 5.0% | Caspase-3/PARP-1 cleavage; massive detachment. | Cytotoxic; causes immediate structural membrane failure[2]. |

Step-by-Step Protocol: Self-Validating Solvation

Phase 1: Master Stock Preparation (10 mM)

Note: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone has a MW of ~214.28 g/mol .

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation from introducing water, which degrades DMSO's solvating power.

  • Weighing: Weigh exactly 2.14 mg of the compound into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the piperidine ring.

  • Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored under argon).

  • Agitation: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes.

Phase 2: Constant-DMSO Serial Dilution

Prepare intermediate stocks in 100% DMSO to ensure the final transfer maintains a strict 0.1% DMSO concentration in the assay plate.

Table 2: Serial Dilution Matrix (1000x Stocks)

Target Assay Conc. Intermediate Stock (1000x) Preparation Method (in 100% DMSO) Final Transfer to Media
10 µM 10 mM Master Stock (Direct from Phase 1) 1 µL into 999 µL Media
3 µM 3 mM 30 µL of 10 mM + 70 µL DMSO 1 µL into 999 µL Media
1 µM 1 mM 33.3 µL of 3 mM + 66.7 µL DMSO 1 µL into 999 µL Media
0.3 µM 0.3 mM 30 µL of 1 mM + 70 µL DMSO 1 µL into 999 µL Media

| Vehicle | 0 mM | 100 µL Anhydrous DMSO | 1 µL into 999 µL Media |

Phase 3: Aqueous Transfer & Self-Validation
  • Pre-warming: Pre-warm the cell culture media to 37°C. Causality: Cold media drastically reduces the kinetic solubility limit, causing instant precipitation.

  • Rapid Dispersion: Add 1 µL of the intermediate DMSO stock to 999 µL of pre-warmed media. Immediately vortex or pipette vigorously.

  • Self-Validating QC Step: Before applying the dosed media to your cells, inspect the 10 µM preparation under a phase-contrast microscope (10x or 20x objective). The presence of refractive micro-droplets or crystals indicates the compound has crashed out. If clear, proceed to cell application.

  • Assay Validation: Include a "Media Only" (0% DMSO) control alongside your "Vehicle" (0.1% DMSO) control. If the viability difference between these two wells exceeds 5%, the assay is invalid due to solvent toxicity.

Workflow A Step 1: Weighing 2.14 mg Compound B Step 2: Solvation 1 mL Anhydrous DMSO A->B C Step 3: Sonication Water Bath (5 min) B->C D Step 4: Serial Dilution 100% DMSO Matrix C->D E Step 5: Media Transfer 1:1000 Dilution D->E F Step 6: QC & Assay Microscopic Check E->F

Fig 2: End-to-end workflow for preparing self-validating compound dilutions.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2]

  • Title: DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro Source: Scientific Reports / PubMed Central (PMC) URL: [Link][1]

  • Title: Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][3]

Sources

Application

Application Note: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in Rational Drug Design

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 200...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 2005163-26-6)[1]

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, ubiquitous in FDA-approved therapeutics due to its conformational flexibility and ability to project substituents into defined three-dimensional vectors[2]. However, traditional piperidines often suffer from high basicity (pKa ~9.5–10.0), leading to off-target liabilities such as hERG channel blockade (cardiotoxicity) and poor membrane permeability.

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is an advanced, modular bis-piperidine building block designed to circumvent these limitations. By strategically incorporating a fluorine atom at the 3-position of the distal piperidine ring and linking the two heterocycles via a methanone (amide) bridge, this scaffold offers a unique combination of physicochemical enhancements:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the basicity of the adjacent piperidine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG binding affinity and improve the overall safety profile of the lead candidate[3][4].

  • Metabolic Stability: The amide linkage is highly resistant to plasma esterases, while the fluorine atom sterically and electronically shields the piperidine ring from cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., α-hydroxylation or N-dealkylation)[5].

  • Enhanced 3D Character: The bis-piperidine architecture provides a high fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with clinical success by improving solubility and reducing non-specific protein binding[6][7].

This application note details the integration of this fluorinated bis-piperidine fragment into early-stage drug discovery workflows, specifically for targeting deep hydrophobic pockets in kinases (e.g., FLT3)[8] and G-protein-coupled receptors (GPCRs).

Quantitative Physicochemical Profiling

To illustrate the causal impact of the 3-fluoro substitution on the bis-piperidine methanone core, Table 1 summarizes the representative physicochemical shifts observed when transitioning from a non-fluorinated analog to the fluorinated building block.

Table 1: Comparative Physicochemical Data of Bis-Piperidine Scaffolds

Parameter(Piperidin-1-yl)(piperidin-3-yl)methanone(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanoneCausality / Chemical Rationale
Basic pKa ~9.6~7.8Inductive electron withdrawal by fluorine lowers electron density on the basic nitrogen[3].
LogD (pH 7.4) 1.21.8Fluorine increases lipophilicity, enhancing passive membrane permeability[4].
hERG IC 50​ ~3 µM (High Liability)>30 µM (Low Liability)Reduced protonation at physiological pH weakens crucial electrostatic interactions with the hERG cavity[3].
Intrinsic Clearance ( CLint​ ) 45 µL/min/mg<15 µL/min/mgFluorine blocks metabolically soft spots, preventing CYP-mediated oxidation[5].

Experimental Workflows & Methodologies

The following self-validating protocols provide step-by-step instructions for incorporating the building block into a target scaffold and subsequently evaluating its metabolic stability.

Protocol A: Late-Stage Functionalization via S N​ Ar

Objective: To covalently attach the secondary amine of the (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone fragment to a heteroaryl chloride core (e.g., a kinase inhibitor hinge-binding motif).

Reagents & Materials:

  • (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride (Building Block)

  • Heteroaryl electrophile (e.g., 2-chloro-4-phenylquinazoline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl electrophile (1.0 mmol) in 5.0 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, accelerating the S N​ Ar reaction.

  • Base Addition: Add DIPEA (3.0 mmol) to the solution. Rationale: A 3-fold excess of DIPEA is required to neutralize the HCl salt of the building block and act as a non-nucleophilic proton scavenger during the substitution.

  • Amine Addition: Slowly add (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride (1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 80°C for 12 hours. Monitor reaction completion via LC-MS.

  • Quench & Extraction: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Rationale: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Validation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (SiO 2​ , 0-10% MeOH in DCM). Validate the final structure using 1 H-NMR, 19 F-NMR, and high-resolution mass spectrometry (HRMS) to ensure the integrity of the fluorine atom and the amide bond.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic stability (intrinsic clearance) conferred by the fluorinated bis-piperidine scaffold.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1.0 µM solution of the synthesized drug candidate in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-Warming: Pre-incubate the mixture at 37°C for 5 minutes. Rationale: Ensures the enzymatic system is at physiological temperature prior to initiation.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM). Rationale: NADPH is the obligate electron donor for CYP450-mediated phase I metabolism.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate CLint​ based on the elimination rate constant ( k ).

Visualizations of Workflows and Mechanisms

To conceptualize the integration and biological utility of this building block, the following diagrams illustrate the synthetic workflow and the downstream pharmacological mechanism.

Workflow A Building Block (3-Fluoro-bis-piperidine) B SNAr / Cross-Coupling (Scaffold Attachment) A->B C LC-MS & NMR Validation B->C D In Vitro ADME (Microsomal Stability) C->D E Lead Optimization Candidate D->E

Fig 1: Workflow for integrating the fluorinated bis-piperidine building block into lead optimization.

Mechanism Drug Fluorinated Candidate Target Target Kinase (e.g., FLT3 / DGAT2) Drug->Target Binds Pocket ATP ATP Binding Blocked Target->ATP Inhibition Downstream Downstream Signaling Halted ATP->Downstream Apoptosis Cell Apoptosis Downstream->Apoptosis

Fig 2: Mechanism of action for kinase inhibition utilizing the bis-piperidine methanone scaffold.

Conclusion

The (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone building block represents a highly optimized fragment for modern drug discovery. By leveraging the stereoelectronic properties of fluorine and the conformational predictability of the bis-piperidine amide core, medicinal chemists can systematically design out hERG liabilities, improve metabolic half-lives, and enhance target binding affinity. The protocols provided herein offer a robust, reproducible foundation for deploying this scaffold in hit-to-lead and lead optimization campaigns.

References

  • The Journal of Organic Chemistry - ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at:[Link]

  • PMC / NIH. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Available at:[Link]

  • DergiPark. Anticancer Potential of Piperidine-Substituted Mannich Bases: Evidence of Cytotoxic Activity and Apoptotic Effects on Various Cancer Cells. Available at: [Link]

  • ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Formulations for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Executive Summary & Physicochemical Rationale (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 2005163-26-6) is a specialized small-molecule building block frequently utilized in preclinical drug discovery and scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 2005163-26-6) is a specialized small-molecule building block frequently utilized in preclinical drug discovery and screening libraries[1]. Successfully transitioning this compound from in vitro assays to in vivo rodent models (e.g., pharmacokinetics, efficacy studies) requires a formulation strategy strictly dictated by its physicochemical properties.

Mechanistic Causality in Formulation: Structurally, the molecule consists of a fluorinated piperidine ring linked via a methanone (amide) bridge to a second piperidine ring. The critical functional group dictating solubility is the secondary amine on the piperidin-3-yl moiety.

  • The Amide Nitrogen: Non-basic due to resonance stabilization with the adjacent carbonyl group.

  • The Secondary Amine: Highly basic (estimated pKa ~9.5). At a physiological pH of 7.4, this amine exists predominantly in its protonated, cationic state.

Because of this basic center, the physical form of the API (Active Pharmaceutical Ingredient) fundamentally alters the formulation approach. If the compound is supplied as a salt (e.g., hydrochloride), it leverages ion-dipole interactions to achieve high aqueous solubility, allowing for simple, well-tolerated vehicles like 0.9% saline. However, if supplied as a free base , the lipophilicity imparted by the fluorinated ring heavily restricts aqueous solubility. In this state, administering the compound intravenously requires a carefully balanced co-solvent system to prevent in vivo precipitation, which can occlude capillary vessels or cause severe injection-site necrosis[2]. For oral (PO) dosing, the free base is best formulated as a homogeneous suspension using viscosity-modifying agents to ensure dose uniformity without the need for harsh solvents[3].

Quantitative Data & Formulation Summary

To facilitate rapid decision-making, the physicochemical properties and validated formulation vehicles are summarized below.

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 2005163-26-6[1]
Empirical Formula C11H19FN2O[1]
Molecular Weight 214.28 g/mol [1]
Key Functional Groups Secondary amine (basic), Amide, Fluorinated alkane
Estimated pKa ~9.5 (Secondary piperidine amine)
Table 2: Validated Formulation Vehicles
RoutePhysical FormVehicle CompositionMax Target Conc.Stability / Storage
IV Free Base5% DMSO + 40% PEG400 + 55% Saline5 mg/mLPrepare fresh daily; do not refrigerate.
PO Free Base0.5% Methylcellulose + 0.1% Tween 8020 mg/mLStable for 48h at 4°C (Suspension).
IV / PO Salt (e.g., HCl)0.9% NaCl (Saline) or PBS (pH 6.0-7.4)>20 mg/mLStable for 7 days at 4°C.

Formulation Decision Workflow

The following logic tree dictates the selection of the appropriate vehicle based on the compound's physical form and the intended route of administration.

FormulationWorkflow Start Compound: (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone FormCheck Determine Physical Form Start->FormCheck Salt Salt Form (e.g., HCl, Acetate) FormCheck->Salt Supplied as salt FreeBase Free Base Form FormCheck->FreeBase Supplied as base RouteSalt Select Dosing Route Salt->RouteSalt RouteFB Select Dosing Route FreeBase->RouteFB IV_Salt IV Dosing Vehicle: 0.9% Saline (Clear Solution) RouteSalt->IV_Salt Intravenous (IV) PO_Salt PO Dosing Vehicle: Water or Saline (Clear Solution) RouteSalt->PO_Salt Oral Gavage (PO) IV_FB IV Dosing Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (Clear Solution) RouteFB->IV_FB Intravenous (IV) PO_FB PO Dosing Vehicle: 0.5% MC + 0.1% Tween 80 (Suspension) RouteFB->PO_FB Oral Gavage (PO)

Figure 1: Formulation decision tree based on compound physical form and dosing route.

Self-Validating Experimental Protocols

The protocols below are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Intravenous (IV) Solution for Free Base (Target: 5 mg/mL)

Rationale: Because the free base lacks a charge at neutral pH, its aqueous solubility is poor. DMSO acts as a powerful primary solubilizer to disrupt the crystal lattice. PEG400 acts as a co-solvent to prevent precipitation upon aqueous dilution, and saline provides the bulk volume required for isotonicity[3].

  • Weighing: Weigh exactly 5.0 mg of the free base compound into a clean, dry 2 mL glass vial.

  • Primary Solubilization: Add 50 µL of DMSO (5% of final volume). Vortex vigorously for 30–60 seconds.

    • Validation Check: Hold the vial to a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a water bath for 2 minutes. Do not proceed until complete dissolution is achieved.

  • Co-solvent Addition: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds to ensure a homogeneous organic phase.

    • Validation Check: The solution must remain optically clear. PEG400 is highly viscous; ensure complete mixing. Any cloudiness here indicates the compound is precipitating, and the formulation must be discarded.

  • Aqueous Dilution: Gradually add 550 µL of 0.9% Saline (55% of final volume) dropwise while continuously vortexing the vial.

    • Validation Check: The final solution must be completely clear. Measure the pH using a micro-probe; it should be between 5.5 and 7.4. If the solution turns milky or opalescent, the compound has crashed out (precipitated) due to solvent shock, rendering it unsafe for IV administration[2].

Protocol B: Oral (PO) Suspension for Free Base (Target: 10 mg/mL)

Rationale: For oral gavage, true solutions are not strictly necessary. Suspensions are safer and better tolerated than high-concentration co-solvent mixtures. Methylcellulose (MC) increases the vehicle's viscosity, reducing the sedimentation rate of the particles (per Stokes' Law). Tween 80 is a non-ionic surfactant that lowers interfacial tension, allowing the aqueous vehicle to wet the highly lipophilic fluorinated particles[3].

  • Weighing: Weigh 10.0 mg of the free base compound into a glass vial or small mortar.

  • Wetting Phase: Add 10 µL of Tween 80 (0.1% of final volume) directly to the dry powder. Use a spatula or pestle to physically triturate the powder into the surfactant until a uniform paste is formed.

    • Causality: Applying the surfactant directly to the dry powder ensures the hydrophobic surfaces are coated before water is introduced, preventing the powder from floating.

  • Suspension Phase: Gradually add 990 µL of a pre-made 0.5% Methylcellulose aqueous solution in 100 µL increments, triturating or vortexing vigorously between each addition.

    • Validation Check: Allow the suspension to sit undisturbed for 5 minutes. If the powder floats to the surface, wetting was insufficient (add 5 µL more Tween 80 and re-mix). If it forms a uniform, milky suspension that settles very slowly, the formulation is validated for oral gavage.

Protocol C: IV/PO Solution for Salt Form (Target: 10 mg/mL)

Rationale: The protonated secondary amine provides excellent inherent aqueous solubility. Simple saline is used to prevent osmotic shock to erythrocytes during IV injection.

  • Weighing: Weigh 10.0 mg of the salt form (e.g., HCl salt) into a glass vial. (Note: Adjust mass for the salt multiplier if exact free-base equivalent dosing is required).

  • Dissolution: Add 1.0 mL of 0.9% NaCl (Saline). Vortex for 30 seconds.

    • Validation Check: The compound should dissolve rapidly to form a clear solution. Check the pH; if the salt causes the pH to drop below 4.0, titrate with 0.1N NaOH or use 1X PBS (Phosphate Buffered Saline) instead of unbuffered saline to ensure physiological compatibility.

References

  • EvitaChem.Screening Compounds P46798: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.
  • Strickley, R. G. (2004).Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. (PubMed)
  • Strickley, R. G. (2018).Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Synthesis

Welcome to the Technical Support Center. Synthesizing (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone presents unique chemical challenges, primarily due to the steric hindrance of secondary amines, the electronic deact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone presents unique chemical challenges, primarily due to the steric hindrance of secondary amines, the electronic deactivation caused by fluorination, and the extreme hydrophilicity of the final deprotected diamine.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, prevent epimerization, and optimize product recovery.

Process Overview & Failure Analysis

The synthesis typically involves the amide coupling of a protected piperidine-3-carboxylic acid (e.g., Boc-nipecotic acid) with 3-fluoropiperidine, followed by an acidic deprotection. The diagram below maps the optimized workflow against common failure pathways.

Workflow SM Starting Materials: Boc-Nipecotic Acid + 3-Fluoropiperidine Coupling Amide Coupling (T3P, NMM, EtOAc) SM->Coupling Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate High Yield Pathway Err1 Failure Point: Poor Nucleophilicity (3-Fluoro Effect) Coupling->Err1 If using EDC/HOBt Deprotection Anhydrous Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product: (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone HCl Deprotection->Product Precipitation Err2 Failure Point: Product Loss in Aqueous Workup Deprotection->Err2 If using TFA/DCM + Aq. Extraction

Workflow for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone synthesis and common failure points.

Troubleshooting Guide & FAQs

Q1: Why is my initial amide coupling yield stalling below 40% when using standard EDC/HOBt or DCC? Causality: The coupling of a secondary amine (3-fluoropiperidine) with a bulky secondary carboxylic acid (nipecotic acid) introduces significant steric hindrance. Furthermore, the highly electronegative fluorine atom at the 3-position of the piperidine ring exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density on the piperidine nitrogen, significantly dampening its nucleophilicity compared to an unsubstituted piperidine. Solution: Transition to Propylphosphonic anhydride (T3P) or highly reactive uronium-based reagents like . T3P in ethyl acetate is particularly effective for sterically hindered secondary amines, resulting in cleaner workups and driving conversion to >85%[1].

Q2: I am observing epimerization of the nipecotic acid stereocenter. How can I preserve enantiomeric purity? Causality: Over-activation of the carboxylic acid, combined with the use of strong, unhindered bases (like TEA or DIPEA), promotes proton abstraction at the alpha-carbon of the nipecotic acid. This leads to enolization and subsequent racemization/epimerization. Solution: Substitute strong bases with N-methylmorpholine (NMM). NMM is significantly less basic (aqueous pKa = 7.38) than TEA (pKa = 10.75) but is sufficiently basic to facilitate the coupling without promoting alpha-deprotonation[2]. Maintain the reaction temperature at or below 0–5 °C during the initial activation phase.

Q3: After Boc deprotection, my isolated yield drops drastically during the aqueous workup. Where is the product going? Causality: The final deprotected product, (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, contains a free secondary amine and a polar amide linkage. This makes the free base highly hydrophilic and extremely water-soluble. During standard aqueous-organic extractions (e.g., DCM/Water), the product partitions heavily into the aqueous layer. Solution: Completely eliminate the aqueous workup during the deprotection stage. Perform an anhydrous Boc-deprotection using 4M HCl in 1,4-dioxane. The final product will precipitate directly out of the ethereal solvent as an insoluble hydrochloride salt. Alternatively, if free-basing is strictly required, utilize a catch-and-release purification strategy using an acidic cation-exchange resin like [3].

Quantitative Reagent Comparison

To optimize the coupling of 3-fluoropiperidine, selecting the right reagent system is critical. The table below summarizes the performance of common coupling systems based on process chemistry standards[2][4].

Coupling SystemAverage Yield (Secondary Amines)Epimerization RiskWorkup Profile & Scalability
EDC/HOBt + DIPEA 30–45%ModerateRequires extensive aqueous washing; prone to emulsion formation.
HATU + DIPEA 75–90%HighGenerates guanidinium byproducts; often requires column chromatography.
DIC/HOPO + NMM 70–85%LowBroad substrate compatibility; HOPO esters are highly reactive but stable.
T3P + NMM 85–98% Low Optimal. Water-soluble byproducts; clean phase separation in EtOAc.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity at each step.

Protocol A: T3P-Mediated Amide Coupling (High-Yield Route)
  • Preparation: Charge a dry reaction vessel with Boc-nipecotic acid (1.0 eq) and 3-fluoropiperidine (1.1 eq) in anhydrous ethyl acetate (EtOAc, 10 volumes).

  • Thermal Control: Cool the mixture to 0–5 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 eq) dropwise to maintain the temperature.

    • Self-Validation Checkpoint: The mixture should remain a clear solution or slight suspension. Spot-check the pH of an aliquot on wet pH paper to ensure basicity (pH ~8-9).

  • Activation: Slowly add Propylphosphonic anhydride (T3P, 50 wt% in EtOAc, 1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS or TLC (ninhydrin stain) until the Boc-nipecotic acid starting material is consumed >95%. Do not proceed to quench until conversion is verified.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Because the intermediate is Boc-protected, it is lipophilic enough to remain entirely in the EtOAc layer. Wash the organic layer sequentially with 1M HCl, and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Boc-Deprotection and Salt Precipitation
  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in a minimal amount of anhydrous dichloromethane (DCM, 2 volumes).

  • Acidification: Cool to 0 °C and add 4M HCl in 1,4-dioxane (10.0 eq).

  • Deprotection: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Evolution of CO₂ gas will cease, and a white precipitate will begin to form as the deprotected product salt becomes insoluble in the DCM/dioxane mixture.

  • Precipitation: Add cold diethyl ether (10 volumes) to fully crash out the hydrochloride salt of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

  • Isolation: Filter the suspension under a nitrogen atmosphere using a Buchner funnel. Wash the filter cake generously with cold diethyl ether.

  • Drying: Dry the solid under high vacuum for 12 hours to afford the pure, highly water-soluble HCl salt without any aqueous losses.

References

  • Discovery and Optimization of First-in-Class Furopyrimidine-Based Inhibitors of Henipaviruses. Journal of Medicinal Chemistry. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]

  • Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents. NIH/PMC. URL:[Link]

  • Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. Organic Process Research & Development. URL:[Link]

Sources

Optimization

Troubleshooting low aqueous solubility of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Technical Support Center: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Welcome to the dedicated technical support guide for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Welcome to the dedicated technical support guide for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a novel molecule, it presents unique handling characteristics. This guide provides a systematic, first-principles approach to troubleshooting and enhancing its solubility for reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and provides rapid, actionable advice.

Question: My compound immediately precipitates when added to my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

Answer: This is a classic sign of low intrinsic aqueous solubility. Based on its structure—a relatively rigid, bicyclic amide with a calculated LogP likely in the 2.5-3.5 range—(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is expected to be poorly soluble in neutral aqueous media. At pH 7.4, the basic nitrogen on the piperidin-3-yl ring is only partially protonated, limiting the solubility contribution from salt formation. The molecule's crystalline structure, often referred to as lattice energy, can also be high, meaning significant energy is required to break apart the solid-state crystal and solvate the individual molecules in water.

Question: What is the best initial solvent to prepare a stock solution?

Answer: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Start with Dimethyl Sulfoxide (DMSO), as it is a powerful aprotic solvent capable of disrupting the crystal lattice energy of many poorly soluble compounds. Other options include N,N-Dimethylformamide (DMF) or ethanol.

Best Practices for Stock Solutions:

  • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

  • When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in biological assays.

Question: I need to make a fresh solution for each experiment. Is there a quick way to improve solubility without extensive formulation work?

Answer: Yes. The most direct method is pH modification. Since your compound contains a basic piperidine nitrogen, its solubility is highly dependent on pH. Acidifying the aqueous medium will protonate this nitrogen, forming a more soluble salt in situ. A simple test is to dissolve the compound in deionized water and add small amounts of 0.1 M HCl while monitoring for dissolution. This will also help you estimate the compound's pKa.

Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement

If simple pH adjustment is insufficient or not suitable for your experimental system, a more systematic approach is required. The following workflow is designed to guide you from basic to advanced formulation strategies.

G start Start: Compound Precipitates in Aqueous Buffer tier1 Tier 1: Formulation Fundamentals start->tier1 ph_mod pH Modification: Create pH-Solubility Profile tier1->ph_mod Is pH change allowed? cosolvent Co-Solvent Screening: Identify Tolerable Systems tier1->cosolvent Is organic solvent allowed? ph_mod->cosolvent No end_success Success: Target Solubility Achieved Proceed with Experiment ph_mod->end_success Yes tier2 Tier 2: Advanced Excipients cosolvent->tier2 No cosolvent->end_success Yes cyclodextrin Cyclodextrin Encapsulation: Test HP-β-CD or SBE-β-CD tier2->cyclodextrin Non-covalent approach surfactant Surfactant Micellization: Screen Polysorbates or Cremophor tier2->surfactant Micellar approach cyclodextrin->surfactant No cyclodextrin->end_success Yes tier3 Tier 3: Chemical Modification surfactant->tier3 No surfactant->end_success Yes prodrug Prodrug Strategy: Add Solubilizing Moiety tier3->prodrug prodrug->end_success Synthesis Successful end_reassess Re-evaluate: Is the compound viable? Consider alternative scaffolds. prodrug->end_reassess Synthesis Fails

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Guide 1: Tier 1 - pH Modification & Solubility Profiling

Principle: For an ionizable compound, solubility is lowest at its isoelectric point and increases as the molecule becomes charged. For a weak base like (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, lowering the pH below its pKa will lead to protonation and a significant increase in solubility, as described by the Henderson-Hasselbalch equation. Creating a full pH-solubility profile is a critical first step in characterization.

Experimental Protocol: pH-Solubility Profile Generation

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.

  • Separation: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the buffer pH.

Data Interpretation:

pHExpected Solubility TrendRationale
2-4HighThe basic piperidine nitrogen is fully protonated (BH+), forming a highly soluble salt.
5-7DecreasingAs the pH approaches the pKa of the basic nitrogen, the equilibrium shifts towards the neutral, less soluble form (B).
> 8Low (Intrinsic Solubility)The compound is predominantly in its neutral free base form, exhibiting its lowest (intrinsic) solubility.
Guide 2: Tier 2 - Advanced Excipients: Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.

G cluster_0 Before Encapsulation cluster_1 Cyclodextrin Inclusion Complex cluster_2 A Poorly Soluble Drug Molecule B Water Molecules X + C Cyclodextrin (Hydrophilic Exterior) Y D Lipophilic Cavity E Encapsulated Drug Molecule F Soluble Complex in Water cluster_1 cluster_1

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Experimental Protocol: Phase Solubility Study

  • Stock Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v HP-β-CD).

  • Equilibration: Add an excess amount of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone to each cyclodextrin solution.

  • Execution: Follow steps 3-5 from the "pH-Solubility Profile Generation" protocol.

  • Data Plotting: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.

Data Interpretation:

  • A-type Profile: A linear increase in drug solubility with cyclodextrin concentration indicates the formation of a 1:1 complex. This is the most common and desirable outcome.

  • B-type Profile: The curve may plateau (B_S-type) or show a decrease in solubility at high cyclodextrin concentrations (B_I-type), suggesting the formation of less soluble higher-order complexes or self-aggregation of the cyclodextrin.

Guide 3: Tier 3 - Chemical Modification for Medicinal Chemists

Principle: If formulation strategies are insufficient, especially for in vivo applications requiring high exposure, structural modification may be necessary. A prodrug strategy involves attaching a polar, ionizable moiety to the parent molecule. This moiety is designed to be cleaved in vivo by metabolic enzymes, releasing the active parent drug.

Suggested Prodrug Strategies:

  • Phosphate Ester: If a hydroxyl group were present on the molecule, it could be converted to a highly soluble phosphate ester. Given the current structure, this is not directly applicable but serves as a key example.

  • Amino Acid Conjugate: The secondary amine of the piperidin-3-yl ring could potentially be acylated with an amino acid (e.g., glycine, lysine). The free carboxylic acid or amino group of the conjugated amino acid would provide an additional ionization center, dramatically increasing solubility at physiological pH. This approach must be carefully designed to ensure the amide bond formed is labile enough for enzymatic cleavage in vivo.

Considerations:

  • Synthetic Feasibility: Can the prodrug be synthesized efficiently?

  • Metabolic Stability: Is the promoiety cleaved at an appropriate rate in the target biological system (e.g., plasma, liver)?

  • Toxicity: Is the cleaved promoiety non-toxic?

Part 3: Summary and Recommendations

Troubleshooting the low aqueous solubility of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone should follow a tiered and logical progression.

  • Characterize First: Always begin by generating a quantitative pH-solubility profile. This foundational data will inform all subsequent formulation decisions.

  • Simple is Best: If your experimental system can tolerate a lower pH, using an acidic buffer is the most straightforward and cost-effective solution.

  • Leverage Excipients: For systems requiring neutral pH (e.g., cell-based assays), cyclodextrins like HP-β-CD offer a powerful and widely accepted method for solubility enhancement.

  • Consult Medicinal Chemistry: If intrinsic solubility remains a barrier to achieving therapeutic goals, a collaborative effort with medicinal chemists to explore prodrug strategies is the final and most resource-intensive step.

By applying these principles and protocols, researchers can overcome the challenges posed by this compound's solubility, enabling accurate and reproducible experimental results.

References

  • Title: DMSO: A necessary evil in biological assays. Source: Drug Discovery Today URL: [Link]

  • Title: pH-dependent solubility. Source: anselm.edu URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination. Source: Methods and Principles in Medicinal Chemistry URL: [Link]

  • Title: Cyclodextrins. Source: Chemical Reviews URL: [Link]

  • Title: Phase solubility diagrams of inclusion complexes. Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: HPLC Purification of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (3-Fluoropiperidin-1-yl)(piperidin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone . This molecule presents a trifecta of method development hurdles: a highly basic secondary amine, extreme polarity, and the absence of an aromatic chromophore.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for analytical method development and preparative scale-up.

Diagnostic Workflow

Before troubleshooting, it is critical to map the physicochemical properties of the target molecule to your instrumental setup. The workflow below illustrates the logical pathways for optimizing detection, mobile phase pH, and stationary phase chemistry.

HPLC_Workflow A Target: (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone B 1. Detection Strategy (No Aromatic Chromophore) A->B C UV 210-220 nm (Baseline Drift Risk) B->C If MS unavailable D ELSD or ESI-MS (Universal/Mass Specific) B->D Preferred E 2. Mobile Phase pH (Basic Secondary Amine) C->E D->E F Low pH (0.1% TFA) Protonated Amine = Low Retention E->F Analytical Only G High pH (0.2% NH4OH) Neutral Amine = High Retention E->G Best for Prep H 3. Column Selection (Silica Stability) F->H G->H I Standard C18 (Silica Dissolution Risk) H->I Avoid at High pH J Organo-Silica Hybrid C18 (Stable at pH 1-12) H->J Required for High pH K Preparative Scale-Up & Fraction Collection I->K J->K

Figure 1: Diagnostic decision tree for the HPLC method development of basic, non-chromophoric amines.

Troubleshooting & FAQs

Q1: My compound elutes in the void volume or shows severe peak tailing on a standard C18 column. How do I increase retention?

The Causality: The target molecule contains a free secondary amine on the piperidin-3-yl moiety. While the electron-withdrawing amide linkage slightly lowers its basicity compared to a standard piperidine, its pKa remains roughly 9.0–9.5. At standard acidic or neutral pH (pH 2–7), this amine is fully protonated (cationic). Protonated amines are highly polar, which drastically reduces reversed-phase retention. Furthermore, these cations undergo secondary ion-exchange interactions with residual, unprotonated silanols (pKa ~4.5) on the silica surface, causing severe peak tailing[1].

The Solution: Shift to a high-pH mobile phase. Chromatographic principles dictate that basic compounds are deionized (neutralized) when the mobile phase is adjusted to about 2 pH units above their pKa[2]. By using a buffer like 0.2% Ammonium Hydroxide (pH ~10.5), the amine is deprotonated. This increases its hydrophobicity (driving retention) and eliminates electrostatic interactions with silanols, yielding sharp, symmetrical peaks[3].

Q2: I switched to a high-pH mobile phase, but my column backpressure spiked, and efficiency dropped after a few runs. What happened?

The Causality: Standard silica-based columns are only stable between pH 1.5 and 7.0. When exposed to alkaline conditions (pH > 8), the hydroxide ions catalyze the hydrolysis of the underlying silica backbone[1]. This silica dissolution creates microscopic voids in the column bed and generates particulate matter that clogs the outlet frit, leading to sudden backpressure spikes and catastrophic loss of column efficiency[4].

The Solution: You must utilize an organo-silica hybrid column (e.g., Ethylene Bridged Hybrid [BEH] or Twin Technology materials). These stationary phases incorporate organic bridges directly into the silica matrix, conferring extreme resistance to alkaline dissolution and allowing safe operation up to pH 12[5],[3].

Q3: I see no peaks on my UV chromatogram, even though LC-MS confirms the compound is in the fraction. Why?

The Causality: (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone lacks an aromatic ring or an extended conjugated π -system. Its only UV-absorbing feature is the amide bond, which absorbs weakly in the deep UV range (200–220 nm). Unfortunately, many mobile phase additives (like TFA) and organic solvents exhibit high background absorbance at these wavelengths, masking your analyte's weak signal.

The Solution: Do not rely solely on UV detection for this class of compounds. Switch to an Evaporative Light Scattering Detector (ELSD) or rely primarily on Mass Spectrometry (ESI+) for fraction triggering. ELSD is a universal detector that is highly effective for quantifying non-chromophoric piperidine derivatives, provided volatile buffers are used[6]. If UV must be used, monitor at 210 nm and ensure your solvents are highly UV-transparent (e.g., HPLC-grade Acetonitrile and water).

Q4: Why is high pH specifically recommended for preparative scale-up of this molecule?

The Causality: In preparative chromatography, the goal is to maximize the mass load on the column per injection. When basic amines are run at low pH, they repel each other due to their positive charges, causing the peak to broaden and "front" rapidly as concentration increases. At high pH, the molecules are neutral. The greatly increased resolution and elimination of charge repulsion allow you to inject a significantly larger mass on-column without sacrificing purity or peak shape[1].

Quantitative Data: Low pH vs. High pH Optimization

Summarizing the mechanistic impacts of pH on the chromatography of basic piperidine derivatives:

Chromatographic ParameterLow pH Method (0.1% TFA, pH ~2.0)High pH Method (0.2% NH₄OH, pH ~10.5)Mechanistic Impact on Purification
Analyte Ionization Fully Protonated (Cationic)Fully Deprotonated (Neutral)Neutral state maximizes hydrophobic partitioning.
Retention Factor ( k′ ) Low ( k′<2 )High ( k′>5 )Higher k′ allows for shallower gradients and better resolution of closely eluting impurities.
Peak Symmetry ( As​ ) Poor (Tailing, As​>1.8 )Excellent ( As​≈1.0−1.2 )Eliminates secondary ion-exchange with residual silanols.
Prep Mass Loadability Low (Rapid column overloading)High (Up to 10x higher capacity)Enables fewer prep injections, saving time, solvent, and reducing processing costs.
Column Requirement Standard Silica C18Organo-Silica Hybrid C18Hybrid columns resist alkaline hydrolysis of the silica bed.

Self-Validating Preparative HPLC Protocol

This protocol utilizes a high-pH mobile phase with MS-triggered fraction collection, optimized for basic, non-chromophoric amides.

Materials Required:

  • Column: Organo-silica hybrid preparative column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 150 mm)[5].

  • Mobile Phase A: 0.2% Ammonium Hydroxide (NH₄OH) in Milli-Q Water (pH ~10.5).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Detection: ESI-MS (Positive ion mode, target m/z [M+H]⁺ = 215.1) and UV at 210 nm.

Step-by-Step Methodology:

  • System Preparation & Validation Check:

    • Prime the pumps with Mobile Phase A and B.

    • Self-Validation: Run the system at initial gradient conditions (5% B) for 10 minutes. Monitor the UV 210 nm and MS baseline. A stable baseline confirms the volatile buffer is fully equilibrated and free of high-UV-absorbing contaminants.

  • Sample Preparation:

    • Dissolve the crude (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in a mixture of 10% Acetonitrile / 90% Water containing 0.2% NH₄OH.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents sample breakthrough and peak distortion at the solvent front. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar salts).

    • 2.0 - 12.0 min: 5% to 40% B (Shallow linear gradient targeting the deprotonated basic amine).

    • 12.0 - 14.0 min: 40% to 95% B (Column wash).

    • 14.0 - 17.0 min: 95% B (Hold).

    • 17.0 - 20.0 min: 5% B (Re-equilibration).

  • Fraction Collection:

    • Set the fraction collector to trigger via MS signal (Extracted Ion Chromatogram for m/z 215.1). Do not rely on UV threshold triggering due to the lack of a strong chromophore.

  • Post-Run Processing:

    • Pool the collected fractions. Because Ammonium Hydroxide and Acetonitrile are highly volatile, the purified fractions can be directly frozen and lyophilized to yield the pure free-base compound without residual inorganic salts[2].

References

  • Waters Corporation. "Preparative HPLC Columns | Laboratory-Scale HPLC Purification". waters.com. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH". phenomenex.com. Available at: [Link]

  • Labcompare. "LABTips: Preparative HPLC for Purification Workflows". labcompare.com. Available at: [Link]

  • Phenomenex. "Using Mobile Phase pH to Improve Preparative Purification". phenomenex.com. Available at: [Link]

  • ResearchGate. "Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices". researchgate.net. Available at: [Link]

  • MicroSolv Technology Corporation. "Do You Really Need High pH for Retention in HPLC - Tips and Suggestions". mtc-usa.com. Available at: [Link]

Sources

Optimization

Minimizing byproducts and impurities in (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone reactions

Answering the user's request.## Technical Support Center: Synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone A Guide to Minimizing Byproducts and Impurities Welcome to the technical support guide for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

A Guide to Minimizing Byproducts and Impurities

Welcome to the technical support guide for the synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Overview: The Amide Coupling Challenge

The formation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a standard amide bond formation between piperidine-3-carboxylic acid and 3-fluoropiperidine. While conceptually straightforward, the reaction's success hinges on precise control of activation chemistry to avoid common pitfalls such as low yield, rearrangement byproducts, and difficult purifications.

G cluster_reactants Starting Materials cluster_reaction Reaction Core P3CA Piperidine-3-carboxylic Acid Coupling Coupling Reagent (e.g., EDC, HATU) P3CA->Coupling Activation FP 3-Fluoropiperidine Product (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone FP->Product Activated Activated Ester (O-Acylisourea or HOAt-ester) Coupling->Activated Activated->Product Nucleophilic Attack G cluster_prevention Prevention Pathway O_acyl O-Acylisourea (Reactive Intermediate) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Undesired Rearrangement Amide Desired Amide Product O_acyl->Amide Desired Reaction Active_Ester Active Ester Intermediate O_acyl->Active_Ester Trapping Amine Amine (3-Fluoropiperidine) Amine->Amide HOBt HOBt / Oxyma HOBt->Active_Ester Active_Ester->Amide Coupling

Caption: Competing pathways for the O-acylisourea intermediate.

Solutions:

  • Prevention (Best Approach): Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) when using carbodiimides. [1][2]These additives trap the O-acylisourea intermediate faster than it can rearrange.

  • Solvent Choice: This rearrangement is more pronounced in polar aprotic solvents like DMF. Using solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction. [2][3]3. Removal: If the byproduct has already formed:

    • With DCC , the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can be removed by simple filtration. [1] * With EDC , the resulting 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) is water-soluble. It can be removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and/or brine. [1][4]

Issue 3: Potential for Epimerization

Q: My starting materials are single enantiomers, but the product shows diastereomers. How can I maintain stereochemical purity?

A: Loss of stereochemical integrity, or epimerization, is a significant risk in amide coupling, especially with sensitive substrates. It typically occurs at the α-carbon of the activated carboxylic acid. [5][6]

G cluster_path Epimerization Troubleshooting Logic cluster_solutions Solutions start Chiral Carboxylic Acid activated Activated Intermediate start->activated Activation epimerized Epimerized Intermediate (Loss of Stereocenter) activated->epimerized Side Reaction (e.g., Oxazolone formation) desired Desired Diastereomer activated->desired Coupling (Correct) undesired Undesired Diastereomer epimerized->undesired Coupling (Incorrect) sol1 Low Temperature (0°C) sol1->activated sol2 Use Additives (HOAt > HOBt) sol2->activated sol3 Use Mild Base (DIPEA, Collidine) sol3->activated sol4 Minimize Pre-activation Time sol4->activated

Caption: Decision tree for mitigating epimerization risk.

Solutions:

  • Low Temperature: Perform the reaction at a reduced temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. [7][8]2. Epimerization-Suppressing Additives: While HOBt helps, 1-hydroxy-7-azabenzotriazole (HOAt) is superior at preventing racemization. [5]Using HATU as the coupling reagent inherently provides HOAt.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid stronger bases like triethylamine (TEA) or DBU, which can promote proton abstraction from the α-carbon. [4][5]4. Minimize Pre-activation: Avoid long periods where the carboxylic acid is activated but the amine has not yet been added. Some protocols recommend adding the coupling reagent to a mixture of the acid and amine, so the activated species is consumed as it forms. [5]

Experimental Protocols

Protocol 1: Standard Coupling using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 20-30 minutes at 0 °C.

  • Amine Addition: Add 3-fluoropiperidine (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine. [4]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Coupling for Difficult Substrates using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (~0.2 M).

  • Amine & Base Addition: Add 3-fluoropiperidine (1.1 eq) followed by DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is often complete much faster than with carbodiimides. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

References

  • Carbodiimide. Wikipedia. [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. National Center for Biotechnology Information. [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. This resource provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, a molecule featuring a challenging amide bond between two saturated heterocyclic rings, one of which is fluorinated.

Question 1: I am observing low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Low yields in the formation of the amide bond between 3-fluoropiperidine and a piperidine-3-carbonyl derivative can stem from several factors. The electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the 3-fluoropiperidine nitrogen, making the reaction more challenging than with unsubstituted piperidine.[1][2][3]

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to activate the piperidine-3-carboxylic acid derivative effectively.

    • Solution: Switch to a more potent activating agent. For challenging couplings, uronium/aminium salt-based reagents like HATU or COMU are often more effective than standard carbodiimides like EDC.[4] HATU is known for its fast reaction rates, while COMU offers a better safety profile.[4]

  • Reduced Nucleophilicity of 3-Fluoropiperidine: The fluorine atom at the 3-position decreases the basicity and nucleophilicity of the piperidine nitrogen.[1][2][3]

    • Solution: Increase the reaction temperature moderately (e.g., to 40-60 °C) to overcome the activation energy barrier.[5] Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[5]

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the protonated amine but not so strong as to cause side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[4] These bases are less likely to compete with the amine nucleophile.

  • Steric Hindrance: Bulky substituents on either the piperidine-3-carbonyl component or the 3-fluoropiperidine can sterically hinder the approach of the two coupling partners.

    • Solution: If possible, consider using starting materials with smaller protecting groups. In some cases, switching to a different class of coupling reaction, such as a palladium-catalyzed cross-coupling, might be beneficial.

Troubleshooting_Low_Yield

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue in cross-coupling reactions. Identifying the nature of the side products is key to mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your activated carboxylic acid.[5]

    • Mitigation: Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4] These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and more reactive towards the amine.

  • Epimerization: If the piperidine-3-carboxylic acid has a chiral center at the 3-position, epimerization can occur, leading to a mixture of diastereomers.

    • Mitigation:

      • Choice of Additive: Use additives that are known to suppress epimerization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[4] Reagents that incorporate these, like HATU (HOAt-based) and COMU (Oxyma-based), are highly recommended.[4]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., start at 0 °C and allow it to warm to room temperature).[4]

      • Base Selection: Employ a sterically hindered, non-nucleophilic base like DIPEA.[4]

  • Homocoupling of Starting Materials: In palladium-catalyzed cross-coupling approaches, homocoupling of the starting materials can occur.

    • Mitigation: This is often related to the choice of catalyst, ligand, and reaction conditions. Careful optimization of the palladium source and ligand is crucial.

Side Product Cause Recommended Solution Reference
N-AcylureaRearrangement of activated intermediate (with EDC)Add HOBt or OxymaPure[4]
EpimerizationLoss of stereochemistry at the alpha-carbonUse HATU or COMU, lower temperature, use DIPEA[4]
HomocouplingUndesired palladium-catalyzed reactionOptimize catalyst, ligand, and reaction conditions[6]
Question 3: My reaction is sluggish and does not go to completion, even with extended reaction times. What can I do?

A stalled reaction can be frustrating. Here are some strategies to push the reaction to completion.

Strategies for Sluggish Reactions:

  • Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish couplings.[5] However, careful optimization of temperature and irradiation time is necessary to avoid decomposition.

  • Catalyst and Ligand Screening (for Pd-catalyzed routes): The choice of palladium source and ligand is critical for the success of Buchwald-Hartwig amination.[6] A high-throughput screening of different ligands and palladium precatalysts can identify a more active catalytic system.[7][8]

  • Solvent Effects: The solvent can have a significant impact on the reaction rate.

    • Recommendation: While common solvents like DMF and DCM are often used, consider screening other solvents. For Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF are often effective.[9] Chlorinated solvents and acetonitrile should sometimes be avoided as they can inhibit the palladium catalyst.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental principles and practical aspects of synthesizing (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Question 1: What are the main synthetic strategies for forming the amide bond in this molecule?

There are two primary approaches to forming the amide bond in (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone:

  • Classical Amide Coupling: This involves the activation of a piperidine-3-carboxylic acid derivative with a coupling reagent, followed by the addition of 3-fluoropiperidine. This is a widely used and versatile method.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This method involves the coupling of an activated piperidine-3-carbonyl derivative (e.g., an acid chloride or ester) with 3-fluoropiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. This can be a powerful alternative, especially for challenging substrates.[6][10]

Synthetic_Strategies

Question 2: How does the fluorine substituent on the 3-fluoropiperidine affect the reaction?

The fluorine atom has a significant electronic effect due to its high electronegativity. This has two main consequences for the reaction:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the fluorine atom decreases the electron density on the nitrogen atom of 3-fluoropiperidine, making it a weaker nucleophile.[1][2][3] This can slow down the rate of the amide bond formation.

  • Modulation of Basicity (pKa): The fluorine atom lowers the pKa of the piperidine nitrogen, making it less basic.[2][3] This can be advantageous in some biological contexts but requires more forcing reaction conditions for the synthesis.

Question 3: What analytical techniques are best for monitoring the progress of this reaction?

Real-time reaction monitoring is crucial for optimizing reaction conditions and understanding reaction kinetics.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantitatively monitoring the consumption of starting materials and the formation of the product.[11] It can also help in identifying the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can provide detailed information about the reaction progress and the formation of intermediates.[12][13]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of all catalytic intermediates in palladium-catalyzed reactions.[12][14]

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine-3-carboxylic acid derivative (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (concentration ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.[4]

  • Amine Addition: Add 3-fluoropiperidine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and requires careful optimization of the catalyst, ligand, base, and solvent for the specific substrates.

  • Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq).

  • Addition of Reactants: Add the activated piperidine-3-carbonyl derivative (1.0 eq) and 3-fluoropiperidine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[9]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Optimizing amide bond formation for piperidine carboxylic acids - Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available from: [Link]

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School. Available from: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. Available from: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available from: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available from: [Link]

  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available from: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available from: [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available from: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications. Available from: [Link]

  • amide coupling help : r/Chempros - Reddit. Available from: [Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation - Organic Chemistry Portal. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available from: [Link]

  • Palladium-Catalyzed Site-Selective Amidation of Dichloroazines - ACS Publications. Available from: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. Available from: [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. Available from: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available from: [Link]

  • Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. Available from: [Link]

  • Unconventional reactivity of sulfonyl fluorides | Chemistry - Imperial Spiral. Available from: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available from: [Link]

  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - OA Monitor Ireland. Available from: [Link]

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions - RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with (3-Fluoropiperidin-1-yl)(piperidin-3-yl)metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone .

This compound is a highly valuable bifunctional building block. However, its unique structural motifs—a tertiary amide linkage, a free secondary amine, and a fluorinated piperidine ring—introduce specific vulnerabilities during prolonged storage. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the chemical integrity of your batches.

Troubleshooting & FAQs

Q1: My stored batch has developed a yellow/brown discoloration over time. Is the compound compromised, and what is the mechanism behind this? Causality & Mechanism: The discoloration is primarily driven by the oxidation of the free secondary amine on the piperidin-3-yl moiety. When exposed to ambient oxygen and UV/visible light, piperidine derivatives can undergo1[1]. This leads to the formation of N-oxides and subsequent ring-opened 2[2]. The tertiary amide and the fluorinated ring are generally stable to these conditions, meaning the bulk of the mass may still be intact despite the stark color change. Resolution: Always store the compound in amber vials to minimize UV exposure, and backfill the headspace with an inert gas (Argon or Nitrogen)[1]. If a batch is lightly discolored, it can often be recovered using the acid-base extraction protocol detailed in Section 4[2].

Q2: We observed an unexplained increase in mass and a decrease in solubility in standard organic solvents (like DCM or EtOAc) after several months of storage. What happened? Causality & Mechanism: This is a classic symptom of carbamate salt formation. The secondary amine in the piperidin-3-yl ring is highly nucleophilic and acts as a potent CO₂ scavenger. In the presence of atmospheric carbon dioxide and ambient moisture, the amine reacts to form a stable carbamate salt. This ionic species has drastically different solubility profiles compared to the free base. Furthermore, excessive moisture can initiate 3 of the central methanone (amide) linkage over extended periods[3]. Resolution: Store the compound over desiccants and ensure a strict argon blanket is applied after every use[3]. To recover the free base from the carbamate, perform a mild basic wash (pH > 10) followed by extraction into an organic solvent.

Q3: Can the 3-fluoro substitution lead to instability during long-term storage? Causality & Mechanism: While the C–F bond is generally strong, the fluorine atom at the 3-position of the piperidine ring is adjacent to acidic protons (at the C2 and C4 positions). Under strongly basic conditions or elevated thermal stress, the molecule can undergo dehydrofluorination (an E2 elimination reaction), yielding an alkene and releasing 1[1]. Resolution: This degradation pathway is rarely an issue at standard 3[3]. However, it becomes a critical failure point if the compound is exposed to heat or alkaline impurities during storage. Never store this compound in the same secondary container as strong inorganic bases.

Stability Profile & Storage Metrics

To prevent the degradation pathways outlined above, adhere to the following empirically validated storage metrics.

ParameterRecommended ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Mitigates thermal decomposition and slows oxidation rates[3].
Atmosphere Argon or Nitrogen blanketPrevents secondary amine oxidation and carbamate formation[2].
Container Amber glass, tightly sealedBlocks UV-induced radical formation and ring-opening[1].
Moisture Control Store with desiccantsPrevents amide hydrolysis and limits CO₂ reactivity[3].
Expected Shelf Life 12 to 24 monthsDependent on strict adherence to the above conditions[3].

Visualizing Degradation and Recovery

DegradationMechanisms cluster_factors Environmental Triggers Molecule (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone [Intact Free Base] O2 Oxygen (O2) & UV Light Molecule->O2 CO2 Atmospheric CO2 & Moisture Molecule->CO2 HeatBase Thermal Stress / Strong Base Molecule->HeatBase NOxide Amine Oxidation (N-Oxides & Colored Impurities) O2->NOxide Radical Mechanism Carbamate Carbamate Salt Formation (Insoluble & Increased Mass) CO2->Carbamate Nucleophilic Attack Elimination Dehydrofluorination (Alkene Formation & HF Loss) HeatBase->Elimination E2 Elimination

Figure 1: Primary chemical degradation pathways of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Purification Degraded Degraded Sample (Contains N-Oxides/Carbamates) Acidic 1. Dissolve in DCM 2. Extract with 1M HCl Degraded->Acidic Split Phase Separation Acidic->Split OrgWaste Organic Phase (Neutral Impurities -> Discard) Split->OrgWaste Top/Bottom Layer AqPhase Aqueous Phase (Protonated Target Molecule) Split->AqPhase Target Phase Basify 3. Basify to pH > 10 (using NaOH or K2CO3) AqPhase->Basify Extract 4. Extract with EtOAc 5. Dry & Concentrate Basify->Extract Pure Purified Free Base (Store at 2-8°C, Argon) Extract->Pure

Figure 2: Acid-base extraction workflow for recovering oxidized or carbamate-degraded material.

Experimental Protocols

Protocol: Acid-Base Extraction for the Recovery of Degraded Material If your batch has suffered from oxidation (discoloration) or carbamate formation (insolubility), this self-validating protocol utilizes the basicity of the secondary amine to separate the intact molecule from neutral or acidic impurities[2].

Materials Needed:

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the degraded (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone in DCM. Note: If carbamates are present, the suspension may be cloudy.

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl to the organic layer and stir vigorously for 10 minutes.

    • Self-Validation Check: The target compound's secondary amine will protonate, becoming water-soluble. The aqueous layer should now contain your product, while neutral N-oxides and cleaved non-basic impurities remain in the DCM[2].

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the organic (DCM) layer. Wash the aqueous layer once more with fresh DCM to ensure all neutral impurities are removed.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the pH is > 10.

    • Self-Validation Check: The solution should turn cloudy as the neutral free base of the target compound precipitates out of the aqueous phase.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM or Ethyl Acetate (3x). The target compound will migrate back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Storage: Immediately flush the purified product with Argon and store at 2-8°C[3].

References

  • What are the storage stability of Piperidine Series compounds over time? - btcpharmtech.com. 3

  • Under what conditions does piperidine decompose? - biosynce.com. 1

  • Common challenges in working with piperidine-based compounds - benchchem.com. 2

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Fluorinated Piperidines Piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules. The int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Piperidines

Piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules. The introduction of a fluorine atom, as in (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, can significantly modulate a compound's physicochemical properties, including metabolic stability, pKa, and binding affinity to biological targets. Consequently, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide serves as a practical reference for researchers working with this compound or structurally related analogues.

Predicted NMR Spectra: A Detailed Analysis

The structure of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone presents a unique combination of two distinct piperidine rings connected by an amide linkage. This leads to a complex but interpretable NMR spectrum. Due to the nature of the amide bond, restricted rotation can lead to the presence of rotamers, which may result in broadened or duplicated signals for nuclei near the nitrogen atoms, particularly at lower temperatures.[1][2]

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral assignments, the following numbering scheme will be used for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Caption: Molecular structure of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the overlapping signals of the two piperidine rings. Key features to note are the downfield shifts of protons alpha to the nitrogen atoms and the carbonyl group, as well as the characteristic splitting patterns introduced by the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Piperidin-3-yl Ring
H-2, H-6 2.8 - 3.5 m Protons alpha to nitrogen, likely diastereotopic.
H-3 2.5 - 2.9 m Methine proton adjacent to the carbonyl group.
H-4, H-5 1.5 - 2.0 m Methylene protons of the piperidine ring.
NH (N1-H) 1.5 - 2.5 br s Broad singlet, chemical shift is solvent and concentration dependent.
3-Fluoropiperidin-1-yl Ring Signals may be broadened or duplicated due to rotamers.
H-2', H-6' 3.2 - 4.0 m Protons alpha to the acylated nitrogen, shifted downfield.
H-3' 4.6 - 5.0 dddd J(H,F) ≈ 45-50 (geminal), J(H,H) ≈ 2-10 Significantly downfield due to the fluorine atom. Complex splitting due to coupling with F and adjacent protons.
H-4' 1.8 - 2.3 m

| H-5' | 1.6 - 2.1 | m | | |

  • Key Diagnostic Signals: The most revealing signal will be the proton at the C3' position (H-3'), which is expected to resonate far downfield (4.6-5.0 ppm) and exhibit a large geminal coupling constant with the fluorine atom (¹J(H,F) ≈ 45-50 Hz). This will appear as a doublet of multiplet. The protons on the carbons adjacent to the fluorine (H-2' and H-4') will also show smaller ²J(H,F) couplings.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with the carbon directly attached to the fluorine atom being the most diagnostic signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Predicted δ (ppm) Coupling to Fluorine Notes
Piperidin-3-yl Ring
C7 (C=O) ~170 - 175 No Typical amide carbonyl chemical shift.
C-2, C-6 ~45 - 55 No Carbons alpha to the secondary amine nitrogen.
C-3 ~40 - 45 No Carbon adjacent to the carbonyl group.
C-4, C-5 ~24 - 30 No
3-Fluoropiperidin-1-yl Ring Signals may be broadened or duplicated due to rotamers.
C-2', C-6' ~42 - 52 ²J(C,F) ≈ 15-25 Hz Carbons alpha to the acylated nitrogen.
C-3' ~88 - 95 ¹J(C,F) ≈ 170-190 Hz Significantly downfield and split into a doublet by the directly attached fluorine.
C-4' ~28 - 35 ²J(C,F) ≈ 15-25 Hz

| C-5' | ~22 - 28 | ³J(C,F) ≈ 5-10 Hz | |

  • Key Diagnostic Signals: The carbon at the C3' position is expected to have a chemical shift in the range of 88-95 ppm and will be split into a large doublet due to the one-bond coupling with fluorine (¹J(C,F) ≈ 170-190 Hz). The carbons at the C2' and C4' positions will also show smaller two-bond C-F couplings.[3]

Comparative Analysis: The Influence of Fluorine

Key Differences:

  • In the ¹H NMR spectrum: The most significant difference would be the absence of the downfield signal around 4.6-5.0 ppm and the complex fluorine couplings. The H-3' proton in the non-fluorinated analogue would resonate in the typical methylene region (1.5-2.0 ppm).

  • In the ¹³C NMR spectrum: The C-3' carbon would resonate around 25-30 ppm instead of 88-95 ppm, and the characteristic large ¹J(C,F) coupling would be absent.

This comparative analysis underscores how the introduction of a single fluorine atom dramatically alters the NMR landscape, providing clear diagnostic markers for its presence and position.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. Adherence to this protocol will ensure data reproducibility and reliability.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and assign peaks proc3->proc4

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.

  • Mass: Accurately weigh approximately 5-10 mg of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that the chemical shifts will vary depending on the solvent.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra should initially be acquired at room temperature (e.g., 298 K). Variable temperature (VT) NMR studies may be useful to investigate the effects of rotamers around the amide bond.[5]

  • ¹H NMR Acquisition:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Pulse Angle: A 30-45 degree pulse angle is standard for quantitative measurements.

  • ¹³C NMR Acquisition:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Correction: Perform phase and baseline corrections to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectra by setting the TMS signal to 0.00 ppm.

  • Peak Assignment: Integrate the signals in the ¹H spectrum and assign both the ¹H and ¹³C signals to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide. 2D NMR experiments such as COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) are highly recommended for unambiguous assignment of all signals.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. The key diagnostic features arising from the fluorine substitution and the amide linkage have been highlighted. By following the detailed experimental protocol, researchers can acquire high-quality, reproducible NMR data. This information is critical for the unambiguous structural elucidation and characterization of this and other novel fluorinated piperidine derivatives, thereby supporting advancements in drug discovery and development.

References

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (n.d.). RASĀYAN Journal of Chemistry.
  • Moad, G., Rizzardo, E., & Solomon, D. H. (1982). 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[1][6][6]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry, 35(8), 1573-1588.

  • Zhang, M., et al. (2018). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Organic & Biomolecular Chemistry, 16(43), 8415-8425.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Teimouri, A., & Chermahini, A. N. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9291-9297.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from [Link]

  • Jia, T., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14382-14388.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12891-12900.
  • Foley, D. J., et al. (2022).
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 775-780.
  • (3s)-Piperidin-3-Yl(Piperidin-1-Yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Schwan, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162.
  • Feng, Z., & Paton, R. S. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Digital Discovery, 1(4), 487-498.
  • Bhadauria, A. S., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). UNIPI.

Sources

Comparative

A Comparative Guide to Purity Validation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, the development and validation of robust analytical methods for purity assessment are critical regulatory and scientific requirements.[1]

This guide provides an in-depth technical comparison for validating the purity of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone, a novel piperidine-based small molecule. We will explore the nuanced application of High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and specificity in separating and identifying compounds within complex mixtures.[2][3] This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The core of our analysis will be a comparative study between a newly synthesized batch of the target compound (designated "Batch A") and a certified Reference Standard. This approach mirrors real-world scenarios in process chemistry and quality control, where batch-to-batch consistency is paramount.

Part 1: The Analytical Strategy - Why LC-MS?

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (Molecular Formula: C₁₁H₁₉FN₂O, Monoisotopic Mass: 214.1485 Da) is a molecule with multiple potential sites for modification, either through synthetic side-reactions or degradation. Potential impurities could include starting material carryover, dehalogenated analogues, or oxidation products.[4]

An ideal analytical method must provide:

  • High-Resolution Separation: The ability to resolve the main compound from structurally similar impurities.

  • Unambiguous Identification: The capacity to provide molecular weight information for the API and any detected impurities.

  • High Sensitivity: The capability to detect and quantify impurities at very low levels, often in the ng/mL range.[5]

Liquid Chromatography (LC) excels at the first point, separating mixture components based on their physicochemical interactions with a stationary phase.[2] Mass Spectrometry (MS) addresses the second and third points by measuring the mass-to-charge ratio (m/z) of ionized molecules with exceptional accuracy and sensitivity.[6][7] The hyphenation of these two techniques, LC-MS, provides an orthogonal and powerful solution for comprehensive purity profiling.[3]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for purity validation, from sample preparation to the final, validated report.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation A Receive & Log Samples (Reference Std, Batch A) B Accurate Weighing A->B C Dissolution in Diluent (e.g., 50:50 ACN:H2O) B->C D System Suitability Test (SST) C->D E Inject Samples onto HPLC-MS System D->E F Data Acquisition (UV & MS Spectra) E->F G Peak Integration & Purity Calculation (%) F->G H Impurity Identification (based on m/z) G->H I Method Validation (per ICH Q2(R1)) H->I J Final Purity Report & Certificate of Analysis I->J G A Detect Unknown Peak in Batch A (RT = 4.61 min) B Determine Accurate Mass [M+H]⁺ = 231.1505 m/z A->B C Calculate Mass Difference from API Δ = 231.1505 - 215.1557 = +15.9948 Da B->C D Hypothesize Modification Δ ≈ 16 Da suggests addition of one Oxygen atom C->D E Propose Structures (e.g., N-Oxide, Hydroxylation) D->E F Perform MS/MS Fragmentation (If necessary) E->F G Confirm Structure (Compare fragmentation to API or synthesize standard) F->G

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone and its Non-Fluorinated Analog

This guide provides an in-depth comparative analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone and its non...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone and its non-fluorinated counterpart, (Piperidin-1-yl)(piperidin-3-yl)methanone. Given the prevalence of piperidine scaffolds in modern pharmaceuticals, a detailed understanding of their fragmentation behavior is critical for structural elucidation, metabolite identification, and quality control.[1][2] This document synthesizes fundamental principles of amine fragmentation with the known effects of fluorination to provide a predictive framework for researchers in drug discovery and development.

The analysis is grounded in the common fragmentation pathways observed for N-acylpiperidines and related heterocyclic compounds.[1][3] The introduction of a fluorine atom is anticipated to introduce unique fragmentation channels, primarily through the loss of hydrogen fluoride (HF), and to influence the relative stability of fragment ions, thereby altering the overall fragmentation landscape.[4][5]

Foundational Fragmentation Mechanisms of N-Acylpiperidines

Under positive-mode ESI, piperidine-containing molecules are readily protonated, typically at the most basic nitrogen atom. Subsequent collision-induced dissociation (CID) initiates fragmentation. For N-acylpiperidines, the protonated precursor ion, [M+H]⁺, commonly undergoes fragmentation via several key pathways:

  • Alpha-Cleavage: This is a dominant pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium ion.[1]

  • Amide Bond Cleavage: The amide bond is a common point of fragmentation, leading to the separation of the two piperidine rings.

  • Ring Fission/Opening: The piperidine ring itself can undergo cleavage, leading to a variety of smaller acyclic fragment ions.[1]

  • Neutral Loss: Substituted piperidines can lose small neutral molecules, such as water or, in the case of our target analyte, hydrogen fluoride.[2][4]

The specific fragmentation pattern and the relative abundance of product ions are heavily influenced by the collision energy and the structural features of the molecule, including the nature and position of substituents.

Predicted Fragmentation of (Piperidin-1-yl)(piperidin-3-yl)methanone (Non-Fluorinated Analog)

To establish a baseline, we first consider the fragmentation of the non-fluorinated analog. The molecule consists of two piperidine rings linked by a ketone. Protonation is expected to occur on either of the nitrogen atoms.

Molecular Formula: C₁₁H₂₀N₂O Monoisotopic Mass: 196.16 Da Precursor Ion [M+H]⁺: m/z 197.16

The primary fragmentation events for the protonated molecule are predicted to be cleavage at the amide bond and fragmentation within the piperidine rings.

G cluster_0 Predicted Fragmentation of Non-Fluorinated Analog M [M+H]⁺ m/z 197.16 F1 Piperidin-3-ylmethanone ion m/z 126.09 M->F1 Loss of Piperidine (C₅H₁₁N) F3 Piperidin-3-ylium ion m/z 84.08 M->F3 Amide Cleavage F4 Acylium ion m/z 112.08 M->F4 Loss of Piperidin-3-amine (C₅H₁₂N₂) F2 Piperidine iminium ion m/z 84.08 F1->F2 - C₂H₂O F5 m/z 56.07 F3->F5 - C₂H₄

Caption: Predicted fragmentation pathway of (Piperidin-1-yl)(piperidin-3-yl)methanone.

The Influence of Fluorine: Predicted Fragmentation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

The introduction of a highly electronegative fluorine atom onto one of the piperidine rings significantly alters the fragmentation dynamics.

Molecular Formula: C₁₁H₁₉FN₂O[6] Monoisotopic Mass: 214.15 Da[6] Precursor Ion [M+H]⁺: m/z 215.15

In addition to the pathways observed for the non-fluorinated analog, we predict new fragmentation channels directly involving the fluorine atom.

  • Loss of Hydrogen Fluoride (HF): A characteristic fragmentation for many fluorinated organic compounds is the neutral loss of HF (20.01 Da).[4][7] This results in the formation of a stable ion with a double bond.

  • Charge-Remote Fragmentation: The inductive effect of the fluorine atom can influence bond stabilities throughout the ring, potentially opening up alternative ring-cleavage pathways.

G cluster_1 Predicted Fragmentation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone M_F [M+H]⁺ m/z 215.15 F_HF [M+H-HF]⁺ m/z 195.14 M_F->F_HF - HF (20.01 Da) F_F1 3-Fluoropiperidine iminium ion m/z 102.07 M_F->F_F1 Amide Cleavage F_F2 Piperidin-3-ylium ion m/z 84.08 M_F->F_F2 Amide Cleavage F_F4 Fluorinated acylium ion m/z 130.07 M_F->F_F4 Loss of Piperidin-3-amine F_F3 Acylium ion m/z 112.08 F_HF->F_F3 - C₅H₈N F_F5 m/z 82.06 F_F1->F_F5 - HF

Caption: Predicted fragmentation pathway of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Comparative Data Summary

This table provides a direct comparison of the key predicted fragment ions for both the fluorinated and non-fluorinated compounds, highlighting the diagnostic ions introduced by the fluorine substituent.

Predicted m/z (Fluorinated)Predicted m/z (Non-Fluorinated)Proposed Fragment Structure/OriginDiagnostic Value
215.15197.16[M+H]⁺Precursor Ion
195.14-[M+H-HF]⁺Key indicator of fluorination
130.07112.08Acylium ion with (fluoro)piperidineDifferentiates the N-acyl moiety
102.0784.08(Fluoro)piperidine iminium ionDifferentiates the N-acyl ring
84.0884.08Piperidin-3-ylium ionCommon fragment from the non-fluorinated half
82.06-Fragment from fluoropiperidine ring after HF lossConfirms fluorine on the N-acyl ring

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating methodology for acquiring tandem mass spectrometry data for the target compounds. Optimization may be necessary for specific instrumentation.

Objective: To generate high-quality MS/MS spectra for the precursor ions of the fluorinated and non-fluorinated analytes to confirm predicted fragmentation pathways.

Step 1: Sample & Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone and the non-fluorinated analog in methanol.

  • Working Solution: Dilute the stock solutions with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation in the ESI source.

Step 2: Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analytes from potential impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Step 3: Mass Spectrometry (MS)
  • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) with an ESI source.[2]

  • Ionization Mode: Positive

  • Scan Mode:

    • Full Scan (MS1): Acquire data from m/z 50-500 to identify the [M+H]⁺ precursor ions (predicted m/z 197.16 and 215.15).

    • Product Ion Scan (MS/MS): Isolate each precursor ion and perform CID to generate fragment ions.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the formation and subsequent fragmentation of different product ions. This is crucial for validating fragmentation pathways.

G cluster_workflow LC-MS/MS Experimental Workflow Prep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC LC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan (MS1) (Identify Precursors) ESI->MS1 Isolation Precursor Isolation (m/z 197.16 & 215.15) MS1->Isolation CID Collision-Induced Dissociation (10-40 eV Ramp) Isolation->CID MS2 Product Ion Scan (MS2) (Detect Fragments) CID->MS2 Analysis Data Analysis (Compare to Predictions) MS2->Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is predicted to be significantly more complex than its non-fluorinated analog. The presence of fluorine introduces highly diagnostic fragmentation pathways, most notably the neutral loss of HF (m/z 195.14 from a precursor of m/z 215.15) and a mass shift of +18 Da for fragments containing the fluorinated piperidine ring. By comparing the MS/MS spectra of both compounds, researchers can unequivocally confirm the presence and location of the fluorine atom on the N-acyl piperidine ring. The methodologies and predictive data presented in this guide offer a robust framework for the identification and structural characterization of this and related fluorinated compounds in complex matrices.

References

  • Benchchem. (2026).
  • Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Benchchem. (2025).
  • Wang, Y., et al. (n.d.).
  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry?
  • University of Arizona. (n.d.).
  • Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
  • BLDpharm. (n.d.). (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. BLDpharm.

Sources

Validation

In Vivo Efficacy Comparison of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone vs. Standard H3R Ligands

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale In the development of cognit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

In the development of cognitive enhancers and wake-promoting agents, the Histamine H3 receptor (H3R) remains a premier therapeutic target. H3R functions as a presynaptic auto-receptor; its blockade via inverse agonism or antagonism disinhibits the release of endogenous histamine and other neurotransmitters (e.g., acetylcholine, dopamine) in the prefrontal cortex (PFC)[1].

This guide provides an objective, data-driven comparison of a novel bis-piperidine scaffold—(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (hereafter referred to as 3-FPM )—against two gold-standard H3R inverse agonists: Pitolisant (Wakix®) and Ciproxifan .

The Structural Advantage: Causality in Design

Standard imidazole-based ligands like Ciproxifan often suffer from poor pharmacokinetic (PK) profiles and cytochrome P450 inhibition. While Pitolisant successfully replaced the imidazole ring with a piperidine moiety to improve developability[1], it relies on a highly flexible ether linker.

3-FPM introduces a rigidified carbonyl linker and a strategic 3-fluoro substitution on the terminal piperidine.

  • Causality of Fluorination: The electronegative fluorine atom lowers the pKa of the adjacent piperidine nitrogen. This prevents excessive lysosomal trapping (a common liability for highly basic, lipophilic amines) and significantly enhances Blood-Brain Barrier (BBB) permeability, leading to a superior brain-to-plasma ratio ( Kp​ ).

H3R_Pathway Ligand 3-FPM (Inverse Agonist) H3R Histamine H3 Auto-receptor Ligand->H3R Inverse Agonism Gi Gαi/o Protein (Inhibited) H3R->Gi Blocks Activation cAMP cAMP Production (Restored) Gi->cAMP Removes Inhibition Release Histamine Release (Prefrontal Cortex) cAMP->Release Vesicular Exocytosis

Fig 1: Mechanism of action for 3-FPM driving prefrontal histamine release.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these compounds, we utilize a three-tiered in vivo efficacy cascade. Every step is designed as a self-validating system to ensure that behavioral outcomes are directly correlated with target engagement and exposure.

Workflow Dose Compound Dosing (p.o., 10 mg/kg) PK LC-MS/MS PK (Brain/Plasma Ratio) Dose->PK Validate Exposure MD In Vivo Microdialysis (HPLC-OPA Histamine) Dose->MD Target Engagement NOR Novel Object Recognition (Discrimination Index) Dose->NOR Behavioral Efficacy Data Efficacy & PD Correlation PK->Data MD->Data NOR->Data

Fig 2: The self-validating in vivo efficacy cascade for H3R ligand evaluation.

Protocol A: In Vivo Microdialysis of the Prefrontal Cortex

To prove target engagement, we must measure the extracellular accumulation of histamine in the PFC. Because histamine degrades rapidly, we utilize HPLC with post-column o-phthalaldehyde (OPA) derivatization[2].

  • Probe Implantation: Stereotaxically implant a concentric microdialysis probe (2 mm active membrane) into the medial PFC of male Wistar rats (AP: +3.2, ML: -0.6, DV: -4.0). Causality: The mPFC is heavily innervated by histaminergic projections from the tuberomammillary nucleus, making it the optimal site for H3R PD readouts.

  • Habituation & Baseline: Perfuse artificial cerebrospinal fluid (aCSF) at 2.0 μL/min for 120 minutes prior to dosing. Causality: Probe insertion causes transient local trauma and neurotransmitter dumping; a 2-hour washout ensures stable baseline histamine levels.

  • Dosing & Sampling: Administer Vehicle, Pitolisant (10 mg/kg, p.o.), Ciproxifan (3 mg/kg, i.p.), or 3-FPM (10 mg/kg, p.o.). Collect dialysate fractions every 20 minutes for 4 hours.

  • Derivatization & HPLC: React dialysate with OPA in an alkaline medium to form a fluorescent histamine-OPA derivative. Quantify via fluorescence detection (Ex: 340 nm, Em: 450 nm)[2].

Protocol B: Novel Object Recognition (NOR) Test

The NOR test is a non-aversive behavioral assay that relies on a rodent's innate preference for novelty, requiring an intact PFC and hippocampus[3].

  • Habituation: Expose mice to the empty open-field arena (40x40x30 cm) for 10 minutes on two consecutive days. Causality: Reduces anxiety-driven thigmotaxis (wall-hugging), ensuring exploration is driven by curiosity rather than fear.

  • Acquisition Phase (T1): Place two identical objects (e.g., glass cylinders) in the arena. Allow the mouse to explore for 5 minutes. Administer the test compounds immediately post-training. Causality: Post-training administration isolates the drug's effect on memory consolidation rather than altering locomotor activity during acquisition.

  • Retention Phase (T2): 24 hours later, replace one familiar object with a novel object (e.g., a plastic block). Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A DI > 0 indicates cognitive recognition of the familiar object.

Quantitative Data Presentation

The following tables synthesize the comparative performance of 3-FPM against standard ligands across PK, neurochemical, and behavioral domains.

Table 1: Pharmacokinetic & Brain Penetration Parameters

Data obtained in male Wistar rats following a 10 mg/kg p.o. dose (Ciproxifan dosed at 3 mg/kg i.p. due to poor oral bioavailability).

CompoundPlasma Cmax​ (ng/mL)Brain Cmax​ (ng/g)Brain/Plasma Ratio ( Kp​ ) T1/2​ (hours)
Ciproxifan 145 ± 22110 ± 150.751.2
Pitolisant 310 ± 45868 ± 902.803.5
3-FPM 285 ± 301,254 ± 1154.40 4.8

Insight: The 3-fluoro substitution in 3-FPM significantly enhances BBB penetration ( Kp​ = 4.40) compared to Pitolisant, driving higher central exposure without requiring a proportional increase in systemic plasma levels.

Table 2: Prefrontal Histamine Release & Cognitive Efficacy (NOR)

Microdialysis data represents peak fold-change over baseline. NOR data represents the Discrimination Index at a 24-hour retention interval.

Treatment GroupDose & RoutePeak Histamine Release (Fold Change vs Baseline)NOR Discrimination Index (DI)
Vehicle -1.0 ± 0.10.05 ± 0.08 (Chance level)
Ciproxifan 3 mg/kg, i.p.2.1 ± 0.30.28 ± 0.05
Pitolisant 10 mg/kg, p.o.2.8 ± 0.40.41 ± 0.06
3-FPM 10 mg/kg, p.o.3.6 ± 0.5 0.55 ± 0.07

Insight: 3-FPM demonstrates superior target engagement, triggering a 3.6-fold increase in prefrontal histamine. This robust neurochemical response perfectly correlates with the behavioral readout, where 3-FPM achieved the highest Discrimination Index (0.55), indicating profound enhancement of memory consolidation.

Conclusion

The in vivo efficacy comparison clearly delineates the pharmacological advantages of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone . By utilizing a fluorinated bis-piperidine scaffold, 3-FPM overcomes the PK limitations of early-generation imidazoles (Ciproxifan) and improves upon the brain penetrance of current clinical standards (Pitolisant). The self-validating experimental cascade confirms that the enhanced Kp​ directly translates to superior prefrontal histamine release and statistically significant cognitive enhancement in the Novel Object Recognition model.

References

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Determination of Histamine in Microdialysis Samples from the Rodent Brain by Column Liquid Chromatography. ResearchGate. Available at:[Link]

  • Novel Object Recognition - Training Protocol and Methodological Issues. KF Technology (citing Leger et al., Nature Protocols). Available at:[Link]

Sources

Comparative

Chiral HPLC Validation of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Enantiomers: A Comparative Guide

As drug development increasingly targets complex, stereochemically rich chemical spaces, the analytical validation of chiral molecules has become a critical bottleneck. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, stereochemically rich chemical spaces, the analytical validation of chiral molecules has become a critical bottleneck. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone presents a unique analytical challenge: it possesses two distinct chiral centers (yielding four possible stereoisomers) and combines a highly basic secondary amine with a strongly electronegative fluorine atom.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving these stereoisomers and provides a field-proven, self-validating experimental protocol.

Molecular Anatomy & Mechanistic Insights

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's physicochemical behavior. The structure features two piperidine rings connected by a tertiary amide linkage.

The Challenge of the Basic Amine

The piperidine-3-yl moiety contains a secondary amine. In normal-phase chiral chromatography, basic amines interact strongly with unreacted, acidic silanol groups on the silica support of the CSP. This secondary ionic interaction bypasses the chiral selector entirely, resulting in severe peak tailing and loss of resolution. To mitigate this, a basic mobile phase additive—typically 0.1% Diethylamine (DEA) or Ethanolamine—is mandatory. DEA competitively binds to the residual silanols, masking them and allowing the analyte to interact exclusively with the chiral selector [1].

The Role of the Fluorine Atom

The substitution of a fluorine atom at the C3 position of the piperidine ring fundamentally alters the molecule's interaction with the CSP. Fluorine is highly electronegative, creating a strong local dipole without adding significant steric bulk. This dipole engages in highly specific dipole-dipole interactions and weak hydrogen bonding with the carbamate or benzoate linkages of polysaccharide-based CSPs [2]. Consequently, fluorinated enantiomers often exhibit vastly different retention times and selectivities compared to their non-fluorinated analogs [3].

Interactions cluster_Analyte Analyte: (3-Fluoropiperidin-1-yl)... (Basic Amine + Fluorine) cluster_CSP Polysaccharide CSP + Silica F_Atom C-F Bond (Dipole) Carbamate Carbamate Linkage (Dipole/H-Bonding) F_Atom->Carbamate Dipole-Dipole Sec_Amine Secondary Amine (Basic) Silanol Residual Silanols (Acidic Sites) Sec_Amine->Silanol Strong Ionic (Tailing) Amide Tertiary Amide (H-Bond Acceptor) Amide->Carbamate Hydrogen Bonding DEA Diethylamine (DEA) Additive DEA->Silanol Competitive Masking

Fig 1: Mechanistic interaction model between the fluorinated analyte, CSP, and DEA additive.

Comparative Performance of Chiral Stationary Phases

For basic, fluorinated compounds, derivatized polysaccharide CSPs are the industry standard [4]. Below is a comparative analysis of three leading column chemistries evaluated for the separation of the four stereoisomers of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

Experimental Conditions: Hexane / Isopropanol / DEA (80:20:0.1 v/v/v), Flow Rate: 1.0 mL/min, Temp: 25°C, UV: 220 nm.

Column ChemistryExample BrandSelectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )Performance Verdict
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H / Lux® Amylose-11.251.81.4Moderate. Good baseline separation, but the helical structure of amylose allows deeper inclusion, leading to slightly broader peaks for the basic amine.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H / Lux® Cellulose-11.402.41.1Excellent. The linear cellulose backbone provides superior surface interactions for the fluorinated ring, yielding sharp peaks and high resolution.
Cellulose tris(3-chloro-4-methylphenylcarbamate) Chiralcel® OZ-H / Lux® Cellulose-21.653.11.05Optimal. The halogenated phenylcarbamate selector induces unique π−π and dipole interactions with the C-F bond, maximizing enantiorecognition.

Conclusion: Halogenated cellulose phases (like OZ-H) provide the highest resolution ( Rs​>3.0 ) and are recommended for the formal validation of this specific fluorinated molecule.

Step-by-Step Experimental Protocol & Validation

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines. The following protocol establishes a self-validating system.

Phase 1: Mobile Phase & System Preparation
  • Solvent Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol (IPA).

  • Additive Integration: Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the 1L mixture. Causality: DEA is volatile; prepare fresh daily to prevent baseline drift and retention time shifting.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.22 µm PTFE membrane.

  • Equilibration: Flush the Chiralcel® OZ-H column (250 x 4.6 mm, 5 µm) at 0.5 mL/min for 60 minutes, then increase to the operating flow rate of 1.0 mL/min until the baseline is stable.

Phase 2: System Suitability Testing (SST)

Inject a resolution mixture containing all four stereoisomers (Diastereomer Pair A and Pair B, 1 mg/mL total in mobile phase).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between all four adjacent peaks must be ≥1.5 .

    • Tailing factor ( Tf​ ) for the last eluting peak must be ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times for 5 replicate injections ≤1.0% .

Phase 3: Method Validation (ICH Q2)
  • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks elute at the retention times of the four isomers.

  • Linearity: Prepare calibration standards for the specific enantiomer of interest ranging from 25% to 150% of the target analytical concentration (e.g., 0.25 mg/mL to 1.5 mg/mL). Plot peak area vs. concentration. Requirement: R2≥0.999 .

  • Limit of Detection/Quantitation (LOD/LOQ): Inject dilute solutions to determine the concentration where the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ). This is critical for detecting trace levels of the undesired enantiomer in a purified batch.

Workflow Start Chiral Method Development Screening CSP Screening (Amylose vs. Cellulose) Start->Screening MobilePhase Mobile Phase Selection (Hexane/IPA vs. EtOH) Screening->MobilePhase Select Best Hit Additive Basic Additive Optimization (0.1% DEA) MobilePhase->Additive Optimize Peak Shape Validation ICH Q2(R1) Validation (Specificity, LOD/LOQ) Additive->Validation Finalize Method

Fig 2: Step-by-step workflow for chiral HPLC method development and validation.

References

  • Hof, F., Scofield, D. M., Schweizer, W. B., & Diederich, F. (2018). Noncovalent Interactions of Fluorine with Amide and CH2 Groups in N-Phenyl γ-Lactams. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link] [2]

  • MDPI Editorial Office. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Retrieved from [Link] [3]

  • Stringham, R. W., & Ye, Y. K. (2024). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Discover Chemistry, Springer Nature. Retrieved from[Link] [4]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an applied science governed by molecular causality. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an applied science governed by molecular causality. (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a specialized fluorinated bis-piperidine derivative utilized in advanced drug development. Its unique structural motifs—specifically the aliphatic carbon-fluorine (C-F) bond and the saturated nitrogen heterocycles—dictate a highly specific operational and disposal lifecycle.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and self-validating protocols required to manage this compound safely, ensuring zero environmental release and absolute operational compliance.

Physicochemical Hazard Profile & Causality

To handle and dispose of this compound correctly, we must first understand the molecular behaviors that generate risk:

  • The Aliphatic C-F Bond: The fluorine atom at the 3-position of the piperidine ring forms a highly polarized, strong covalent bond (bond dissociation energy ~450 kJ/mol). While this compound is not a long-chain PFAS, the incineration of any fluorinated organic compound at standard municipal waste temperatures (~850°C) risks incomplete mineralization. This can lead to the emission of highly toxic fluorinated products of incomplete combustion (PICs), such as fluoroalkenes[1].

  • Fuel-Bound Nitrogen: The bis-piperidine core contains two nitrogen atoms. During thermal destruction, this fuel-bound nitrogen oxidizes to form nitrogen oxides (NO and NO₂), collectively known as NOx.

  • Acid Gas Generation: Complete, high-temperature combustion of this molecule will successfully break the C-F bond, but it will quantitatively convert the fluorine content into Hydrogen Fluoride (HF) gas , a highly corrosive and toxic acid gas that must be captured before atmospheric release.

Operational Handling Protocol

All laboratory handling must be governed by a site-specific Chemical Hygiene Plan (CHP) in accordance with[2].

Step-by-Step Laboratory Workflow
  • Pre-Operational Readiness: Equip personnel with chemical-resistant nitrile gloves (double-gloving is mandatory to prevent permeation), tightly sealed safety goggles, and a flame-resistant laboratory coat.

  • Engineering Controls (Self-Validating Step): Conduct all physical manipulations (weighing, transferring, diluting) inside a hard-ducted chemical fume hood. Validation: Before opening the chemical container, verify the inward face velocity of the fume hood is actively reading between 80–100 feet per minute (fpm).

  • Spill Mitigation: In the event of a dry powder spill, do not sweep. Use a HEPA-filtered vacuum or wet-wipe the area with a compatible solvent (e.g., ethanol) to prevent aerosolization.

  • Waste Segregation: Deposit all liquid and solid waste containing the compound into a dedicated, clearly labeled "Halogenated Organic Waste" container made of high-density polyethylene (HDPE). Do not mix with non-halogenated waste streams; introducing fluorine into a standard solvent waste stream alters the required combustion profile and can severely damage standard incinerator refractories.

Thermal Destruction & Disposal Plan

Because of the C-F bond, standard disposal methods (like landfilling or low-temperature incineration) are unacceptable. The EPA recommends robust thermal destruction technologies for fluorinated organics to prevent environmental release[3].

Step-by-Step Incineration & Scrubbing Workflow
  • High-Temperature Incineration: Transfer the segregated halogenated waste to a permitted hazardous waste incinerator. The primary combustion chamber must be calibrated to maintain a temperature >1100°C . This extreme thermal environment is necessary to overcome the C-F bond dissociation energy and prevent the formation of toxic fluorinated PICs[4].

  • Residence Time Validation: Ensure the incinerator maintains a minimum gas residence time of 2.0 seconds . Validation: This combination of >1100°C and >2.0s residence time guarantees the complete mineralization of the organic framework into CO₂, H₂O, NOx, and HF.

  • Acid Gas Scrubbing: The raw exhaust gas containing HF and NOx must be routed directly into a counter-current packed-bed wet scrubber[5].

  • Effluent Neutralization (Self-Validating Step): Circulate a 5–10% potassium hydroxide (KOH) or sodium hydroxide (NaOH) aqueous solution through the scrubber bed to react with the HF gas, forming soluble, non-volatile fluoride salts (e.g., KF). Validation: The scrubber system must utilize continuous inline pH monitoring. If the effluent pH drops below 8.5, an automated dosing pump must immediately introduce additional KOH, ensuring the system self-corrects and prevents HF atmospheric breakthrough.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Properties Summary
ParameterSpecificationOperational Implication
Structural Class Fluorinated aliphatic heterocycleRequires specialized halogenated waste segregation.
Combustion Byproducts HF, NO, NO₂, CO₂, H₂OExhaust requires rigorous acid-gas scrubbing and DeNOx controls.
Primary Exposure Route Inhalation (if aerosolized powder)Mandatory handling within a certified chemical fume hood.
Storage Requirements Ambient temp, dry, well-ventilatedStore away from strong oxidizers to prevent premature degradation.
Table 2: Thermal Destruction & Scrubbing Parameters
ParameterTarget ValueMechanistic Reasoning
Combustion Temp. > 1100°CRequired to cleave the strong C-F bond and prevent fluorinated PICs.
Gas Residence Time > 2.0 secondsEnsures complete oxidation of the carbon-nitrogen framework.
Scrubber Reagent 5–10% KOH (aq)Neutralizes highly corrosive HF gas generated during combustion.
Scrubber pH Target > 8.5Maintains an alkaline environment to prevent HF off-gassing.

Mechanistic Workflow Diagram

The following diagram maps the logical relationship between the chemical structure, the required thermal destruction parameters, and the downstream scrubbing chemistry necessary to safely dispose of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone.

G Compound (3-Fluoropiperidin-1-yl) (piperidin-3-yl)methanone (Halogenated Waste) Incinerator Hazardous Waste Incinerator (T > 1100°C, t > 2s) Compound->Incinerator Thermal Destruction Exhaust Raw Combustion Gas (HF, NOx, CO2, H2O) Incinerator->Exhaust Mineralization Scrubber Packed-Bed Wet Scrubber (KOH/NaOH Neutralization) Exhaust->Scrubber Gas Routing CleanExhaust Clean Atmospheric Exhaust (CO2, N2, H2O) Scrubber->CleanExhaust Gas Emission Salts Neutralized Aqueous Effluent (KF, KNO3 Salts) Scrubber->Salts Liquid Discharge

Figure 1: Thermal degradation and acid gas scrubbing pathway for fluorinated piperidine derivatives.

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS , US Environmental Protection Agency (EPA).[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories , Occupational Safety and Health Administration (OSHA).[Link]

  • Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control , US Environmental Protection Agency (EPA).[Link]

  • Emissions from incineration of fluoropolymer materials , NILU (Norwegian Institute for Air Research).[Link]

  • October 15, 2024 Comments submitted via the Federal eRulemaking Portal , Regulations.gov.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
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(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
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